molecular formula C9H7IN2 B2660555 4-(4-Iodophenyl)-1H-pyrazole CAS No. 1399654-06-8

4-(4-Iodophenyl)-1H-pyrazole

Cat. No.: B2660555
CAS No.: 1399654-06-8
M. Wt: 270.073
InChI Key: YPBBBUABTHGEFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Iodophenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C9H7IN2 and its molecular weight is 270.073. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Iodophenyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Iodophenyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-iodophenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2/c10-9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBBBUABTHGEFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNN=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1399654-06-8
Record name 4-(4-iodophenyl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physical and chemical properties of 4-(4-Iodophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Synthetic Architectures, and Medicinal Utility

Executive Summary

4-(4-Iodophenyl)-1H-pyrazole (CAS 1399654-06-8) represents a high-value molecular scaffold in modern drug discovery, particularly within the kinase inhibitor space. Unlike its isomer 1-(4-iodophenyl)-pyrazole, this compound features a free NH moiety on the pyrazole ring and an aryl iodide at the C4 position. This specific substitution pattern offers "orthogonal reactivity": the nitrogen atom serves as a nucleophile for diversity-oriented alkylation, while the aryl iodide acts as a robust electrophile for palladium-catalyzed cross-couplings. This guide details the physicochemical properties, optimal synthesis routes, and strategic applications of this versatile building block.

Molecular Identification & Physicochemical Properties[1][2]

Table 1: Chemical Identity & Physical Data

PropertyDataNotes
Chemical Name 4-(4-Iodophenyl)-1H-pyrazoleIUPAC
CAS Number 1399654-06-8Distinct from 1-(4-iodophenyl) isomer (368869-86-7)
Molecular Formula C₉H₇IN₂
Molecular Weight 270.07 g/mol
SMILES Ic1ccc(cc1)c2c[nH]nc2
Melting Point 228–232 °C (Predicted)High MP due to intermolecular H-bonding (dimer formation)
Boiling Point 391.4 ± 35.0 °CCalculated at 760 Torr
Density 1.85 ± 0.1 g/cm³High density attributed to the heavy iodine atom
pKa (NH) ~13.8Weakly acidic; deprotonation requires bases like NaH or Cs₂CO₃
LogP 2.54 (Predicted)Moderate lipophilicity; suitable for drug-like space
Solubility DMSO, DMF, MeOHInsoluble in water; sparingly soluble in DCM

Structural Insight: The 4-arylpyrazole motif is planar, stabilizing the crystal lattice via intermolecular hydrogen bonds between the pyrazole NH and the N-lone pair of adjacent molecules. This results in a significantly higher melting point compared to N-aryl isomers.

Synthetic Architectures

Synthesis of 4-(4-iodophenyl)-1H-pyrazole presents a unique chemoselectivity challenge. A direct Suzuki coupling between 4-iodopyrazole and 1,4-diiodobenzene is statistically poor and chemically messy. The two primary routes below prioritize regiocontrol and yield .

Route A: De Novo Ring Construction (Recommended)

This route is superior for scale-up as it avoids transition metal catalyst poisoning and scrambling of the iodine substituent. It utilizes the Vilsmeier-Haack reaction to convert 4-iodophenylacetic acid into a vinamidinium salt, which cyclizes with hydrazine.

  • Step 1: Vilsmeier formylation of 4-iodophenylacetic acid using POCl₃/DMF generates the intermediate 2-(4-iodophenyl)-3-(dimethylamino)acrolein.

  • Step 2: Condensation with hydrazine hydrate closes the ring to form the pyrazole.

Route B: Protected Cross-Coupling

Useful for late-stage diversification but requires protecting group manipulation.

  • Step 1: Protection of 4-pyrazoleboronic acid pinacol ester (e.g., with THP or SEM).

  • Step 2: Suzuki coupling with 1-bromo-4-iodobenzene (coupling occurs preferentially at the C-I bond if Pd(0) is used, but C-Br coupling can be tuned with specific ligands). Note: This route is riskier due to potential homocoupling.

Figure 1: Synthetic Pathway Diagram

SynthesisPath cluster_0 Mechanism Logic: De Novo Assembly Start 4-Iodophenylacetic Acid Inter Vinamidinium Salt Intermediate Start->Inter Formylation Reagent1 POCl3 / DMF (Vilsmeier-Haack) Reagent1->Inter Product 4-(4-Iodophenyl)-1H-pyrazole (Target) Inter->Product Cyclization Reagent2 Hydrazine Hydrate (EtOH, Reflux) Reagent2->Product

Caption: Route A (De Novo Assembly) ensures the iodine atom remains intact on the phenyl ring without risk of oxidative addition competition.

Experimental Protocol: Vilsmeier-Haack Route

Safety Note: POCl₃ is corrosive and water-reactive. Perform all operations in a fume hood.

  • Formylation:

    • Charge a dry flask with DMF (3.0 equiv) and cool to 0°C.

    • Dropwise add POCl₃ (2.5 equiv) maintaining temp <10°C. Stir for 30 min.

    • Add a solution of 4-iodophenylacetic acid (1.0 equiv) in DMF.

    • Heat to 70–80°C for 4–6 hours. Monitor by TLC (disappearance of acid).

    • Observation: The reaction mixture turns dark red/brown.

  • Cyclization:

    • Pour the reaction mixture onto crushed ice/water.

    • Add Hydrazine hydrate (5.0 equiv) slowly (exothermic!).

    • Neutralize with Na₂CO₃ to pH ~8–9.

    • Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄.

  • Purification:

    • Concentrate in vacuo.

    • Recrystallize from Ethanol/Water or purify via column chromatography (Hexane/EtOAc gradient).

    • Yield: Typically 60–75%.

Strategic Applications in Drug Discovery

The 4-(4-iodophenyl)-1H-pyrazole scaffold is a "bifunctional" core. Its value lies in the ability to independently modify two distinct vectors.

Reactivity Map:

  • Vector A (Nitrogen): The acidic NH allows for N-alkylation or N-arylation (Chan-Lam coupling). This is often used to tune solubility or target specific hydrophobic pockets in enzymes (e.g., the ATP binding site of kinases).

  • Vector B (Iodine): The aryl iodide is a prime handle for Sonogashira (alkynes), Suzuki (biaryls), or Buchwald-Hartwig (amination) couplings. This vector extends the molecule into the "solvent-exposed" region of a protein target.

Figure 2: Orthogonal Reactivity Map

Reactivity Center 4-(4-Iodophenyl)-1H-pyrazole N_Node N1-Position (NH) Center->N_Node Vector A I_Node C4'-Position (Iodine) Center->I_Node Vector B N_React1 Alkylation (R-X, Base) -> Solubilizing Groups N_Node->N_React1 N_React2 Michael Addition -> Linkers N_Node->N_React2 I_React1 Suzuki Coupling -> Biaryl Libraries I_Node->I_React1 I_React2 Sonogashira Coupling -> Rigid Alkynes I_Node->I_React2 I_React3 Buchwald-Hartwig -> Amination I_Node->I_React3

Caption: Dual-vector functionalization allows rapid generation of SAR (Structure-Activity Relationship) libraries.

References
  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1399654-06-8. Retrieved from .

    • ChemicalBook. 1-Butyl-4-(4-iodophenyl)-1H-pyrazole (Derivative Data). Retrieved from .

  • Synthetic Methodologies

    • Kira, M. A., et al. (1970). "The Vilsmeier–Haack reaction...[1][2][3][4][5] Synthesis of pyrazoles." Journal of the Chemical Society C: Organic. (Classic protocol for phenylacetic acid to pyrazole conversion).

    • BenchChem. "Application Notes for 4-Iodopyrazole in Suzuki Coupling." Retrieved from . (Context on cross-coupling limitations).

  • Medicinal Chemistry Context: Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. (Discusses the importance of vectors in scaffold design).

Sources

Methodological & Application

Application Note: Strategic Utilization of 4-(4-Iodophenyl)-1H-pyrazole in Drug Discovery & Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It focuses on the strategic utilization of 4-(4-Iodophenyl)-1H-pyrazole (CAS: 1399654-06-8) as a bifunctional synthetic linchpin.

Executive Summary & Chemical Profile

4-(4-Iodophenyl)-1H-pyrazole represents a "privileged scaffold" intermediate, offering two distinct and orthogonal reactivity handles: a highly reactive aryl iodide and an acidic pyrazole NH . This bifunctionality allows it to serve as a core junction in the synthesis of kinase inhibitors (e.g., CDK, p38 MAPK), liquid crystals, and Metal-Organic Frameworks (MOFs).

Key Reactivity Features:

  • Aryl Iodide (C-I): The primary "warhead" for Palladium-catalyzed cross-coupling. The iodine atom provides superior reactivity compared to bromides or chlorides, allowing for milder reaction conditions (Room Temperature to 60°C) and higher turnover frequencies (TOF).

  • Pyrazole NH: A nucleophilic and acidic site (

    
    ). It requires strategic management (protection or functionalization) to prevent catalyst poisoning or regioselectivity issues during metal-catalyzed steps.
    
  • Symmetry: The 4-substituted 1H-pyrazole is symmetric due to rapid annular tautomerism. Regioisomerism only becomes a factor after N-functionalization.

Strategic Synthetic Planning: The "Order of Operations"

The successful use of this intermediate hinges on the sequence of events. The free NH group can interfere with Pd-catalysis by coordinating to the metal center. Therefore, a "Protect-then-Couple" strategy is generally recommended over "Direct Coupling."

Decision Matrix
Desired OutcomeRecommended PathwayRationale
Library Generation (R-Group Scan) Path A: N-Protection

Suzuki Coupling

Deprotection
Allows diverse boronic acids to be coupled without NH interference.
N-Substituted Targets Path B: N-Alkylation/Arylation

Suzuki Coupling
Installs the final N-substituent early; avoids protection/deprotection steps.
Linker Synthesis (MOFs) Path C: Direct Sonogashira CouplingThe linearity of the alkyne product is often favored; requires excess base to buffer the NH.
Visual Workflow (DOT Diagram)

SyntheticStrategy Start 4-(4-Iodophenyl)-1H-pyrazole (Starting Material) Protect Step 1: N-Protection (THP, SEM, Boc) Start->Protect Path A (Library) Alkylate Step 1: N-Alkylation (R-X, Base) Start->Alkylate Path B (Direct) Suzuki_P Step 2: Suzuki Coupling (Ar-B(OH)2, Pd-Cat) Protect->Suzuki_P Deprotect Step 3: Deprotection Suzuki_P->Deprotect Target_A Target A: 4-(4-Arylphenyl)-1H-pyrazole Deprotect->Target_A Suzuki_Alk Step 2: Suzuki Coupling Alkylate->Suzuki_Alk Target_B Target B: 1-Alkyl-4-(4-Arylphenyl)pyrazole Suzuki_Alk->Target_B

Caption: Strategic divergence for 4-(4-Iodophenyl)-1H-pyrazole. Path A prioritizes the C-C bond formation versatility, while Path B efficiently reaches N-substituted targets.

Detailed Experimental Protocols

Protocol A: N-Protection with THP (Tetrahydropyran)

Purpose: To mask the acidic NH proton, preventing catalyst poisoning and improving solubility in organic solvents.

Reagents:

  • 4-(4-Iodophenyl)-1H-pyrazole (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

  • p-Toluenesulfonic acid (pTsOH) (0.1 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolution: In a flame-dried flask, dissolve 1.0 g (3.7 mmol) of 4-(4-Iodophenyl)-1H-pyrazole in 10 mL of anhydrous DCM.

  • Catalyst Addition: Add pTsOH (64 mg, 0.37 mmol) at room temperature.

  • Reagent Addition: Add DHP (0.5 mL, 5.5 mmol) dropwise over 5 minutes.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (the product will be significantly less polar).

  • Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc 8:2). The THP group is stable to basic Suzuki conditions but easily removed with mild acid (HCl/MeOH).

Protocol B: High-Efficiency Suzuki-Miyaura Coupling

Purpose: To install biaryl complexity at the iodine site. This protocol uses a robust catalyst system tolerant of steric bulk.

Reagents:

  • N-Protected 4-(4-Iodophenyl)pyrazole (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) - Chosen for robustness against air/moisture.

  • Base: K₂CO₃ (2.0 M aqueous, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: Charge a microwave vial or pressure tube with the N-protected intermediate (1.0 mmol), boronic acid (1.2 mmol), and Pd(dppf)Cl₂ (40 mg, 0.05 mmol).

  • Inert Atmosphere: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2.0 M K₂CO₃ (1.5 mL).

  • Heating:

    • Thermal: Heat to 80°C for 4–6 hours.

    • Microwave: Heat to 100°C for 30 minutes.

  • Workup: Filter through a pad of Celite to remove Palladium black. Dilute with EtOAc, wash with water and brine.

  • Purification: Silica gel chromatography.

Data Table: Optimization of Coupling Conditions

Parameter Condition A (Standard) Condition B (Challenging Substrates) Condition C (Green/Mild)
Catalyst Pd(PPh₃)₄ Pd₂(dba)₃ + XPhos Pd(OAc)₂ + SPhos
Base Na₂CO₃ (aq) K₃PO₄ (solid) K₂CO₃ (aq)
Solvent DME/Water Toluene/Water Ethanol/Water
Temp 80°C 100°C 60°C

| Yield | 85-95% | 70-90% | 80-90% |

Protocol C: Regioselective N-Alkylation

Purpose: To introduce alkyl chains (e.g., for solubility or binding pocket fit) before cross-coupling.

Procedure:

  • Dissolve 4-(4-Iodophenyl)-1H-pyrazole (1.0 equiv) in anhydrous DMF (0.2 M).

  • Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Evolution of H₂ gas will be observed.

  • Stir for 30 minutes at 0°C to ensure complete deprotonation (formation of the pyrazolate anion).

  • Add the Alkyl Halide (1.1 equiv) dropwise.

  • Allow to warm to room temperature and stir for 2 hours.

  • Note: Since the starting material is symmetric, N-alkylation yields a single isomer.

Mechanistic Insight & Troubleshooting

The "Free NH" Problem in Catalysis

When using the unprotected pyrazole in Suzuki coupling, the base (K₂CO₃) generates the pyrazolate anion. This species is an excellent ligand for Palladium (


), potentially displacing phosphine ligands and forming an inactive "Pd-black" precipitate or a stable bis-pyrazolate Pd complex.
  • Symptom: Reaction stalls at <20% conversion; solution turns black rapidly.

  • Solution: Use Protocol A (Protection) or switch to a non-basic coupling partner (e.g., Negishi coupling) if protection is impossible.

Iodine vs. Bromine Selectivity

The C-I bond is significantly weaker (approx. 53 kcal/mol) than the C-Br bond (approx. 68 kcal/mol).

  • Implication: If you couple 4-(4-iodophenyl)-1H-pyrazole with a brominated boronic acid, the oxidative addition will occur exclusively at the iodine on the pyrazole scaffold, leaving the bromine intact for a subsequent reaction. This allows for controlled, iterative synthesis of oligomers.

Mechanistic Diagram (Graphviz)

Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Substrate Substrate 4-(4-Iodophenyl)-1H-pyrazole Substrate->OxAdd Complex_II Ar-Pd(II)-I Intermediate OxAdd->Complex_II Transmetal Transmetallation (+ Ar'-B(OH)2 / Base) Complex_II->Transmetal RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Pd0 Regenerates Catalyst

Caption: Catalytic cycle for the Suzuki-Miyaura coupling. The C-I bond undergoes rapid oxidative addition, facilitating high turnover.

References

  • Synthesis of 4-Arylpyrazoles via Suzuki Coupling: Title: Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Source:Chinese Chemical Letters, 2014. URL:[Link] (Verified General Method)

  • N-Alkylation Protocols for Pyrazoles: Title: Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.[2] Source:Molecules, 2022.[3] URL:[Link]

  • Medicinal Chemistry of Pyrazole Scaffolds: Title: Pyrazole derivatives as privileged scaffolds in drug discovery.[3] Source:European Journal of Medicinal Chemistry, 2015. URL:[Link]

  • Compound Data & Safety: Title: 4-(4-Iodophenyl)-1H-pyrazole Compound Summary. Source: PubChem.[4] URL:[Link]

Sources

Application Note: Strategic Synthesis and Evaluation of Pyrazole-Based EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Rationale

The pyrazole ring (1,2-diazole) stands as a privileged scaffold in oncology drug discovery due to its bioisosteric similarity to the imidazole ring of purines (adenine/guanine). This structural feature allows pyrazole derivatives to act as potent ATP-competitive inhibitors within the kinase hinge region of oncogenic targets, specifically the Epidermal Growth Factor Receptor (EGFR).

This guide details the end-to-end workflow for synthesizing 1,3,5-trisubstituted pyrazoles and validating their efficacy as anticancer agents. Unlike generic protocols, this document focuses on controlling regioselectivity during the Knorr condensation and validating biological activity through mitochondrial metabolic assays (MTT) and specific kinase inhibition.

The Pharmacophore Logic

The pyrazole nitrogen atoms serve dual roles:

  • N1 (pyrrole-like): Acts as a hydrogen bond donor to the backbone carbonyl of residue Met793 in the EGFR hinge region.

  • N2 (pyridine-like): Acts as a hydrogen bond acceptor, often interacting with water networks or auxiliary residues like Thr790 .

Synthetic Workflow: The Modified Knorr Condensation

The classical Knorr synthesis involves the condensation of hydrazines with 1,3-dicarbonyls.[1][2][3][4] However, when using unsymmetrical 1,3-dicarbonyls, regioselectivity becomes the critical failure point. This protocol utilizes a pH-controlled environment to favor the formation of the thermodynamically stable 1,3,5-regioisomer over the kinetic 1,3,4-isomer.

Visual Workflow (Retrosynthesis)

SynthesisWorkflow Start Reagents: Acetophenone + Diethyl Oxalate Inter Intermediate: Diketoester (Claisen) Start->Inter NaOEt, Reflux 2h Cycliz Cyclization: + Hydrazine Hydrate (AcOH/EtOH) Inter->Cycliz Regiocontrol Prod Target: Pyrazole-3-carboxylate Cycliz->Prod Recrystallization

Figure 1: Synthetic pathway prioritizing the Claisen condensation followed by acid-catalyzed cyclization.

Protocol: Regioselective Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

Reagents:

  • Acetophenone (10 mmol)

  • Diethyl oxalate (12 mmol)

  • Sodium ethoxide (freshly prepared, 12 mmol)

  • Hydrazine hydrate (15 mmol)

  • Glacial Acetic Acid (Catalyst)

  • Solvent: Absolute Ethanol

Step-by-Step Methodology:

  • Claisen Condensation (Formation of 1,3-diketoester):

    • In a dry round-bottom flask under

      
       atmosphere, dissolve sodium ethoxide in absolute ethanol (20 mL).
      
    • Add acetophenone (1.20 g) and diethyl oxalate (1.75 g) dropwise at 0°C.

    • Critical Control: Allow the mixture to warm to room temperature and stir for 4 hours. The solution should turn from clear to a deep yellow/orange, indicating enolate formation.

    • Validation: TLC (Hexane:EtOAc 8:2) must show disappearance of acetophenone (

      
      ) and appearance of a polar baseline spot (diketoester salt).
      
  • Acid-Catalyzed Cyclization (Knorr Reaction):

    • Acidify the reaction mixture with glacial acetic acid until pH reaches ~4.0 (monitor with pH paper). This prevents side reactions of the hydrazine.

    • Add hydrazine hydrate (0.75 mL) dropwise.

    • Reflux the mixture at 78°C for 6 hours.

    • Self-Validating Endpoint: The deep orange color will fade to a pale yellow or colorless solution as the conjugation is broken by ring closure.

  • Isolation & Purification:

    • Pour the reaction mixture into crushed ice (100 g). A white precipitate should form immediately.

    • Filter via vacuum filtration.[4] Wash with cold water (3 x 20 mL) to remove excess hydrazine.

    • Recrystallization: Dissolve crude solid in minimum hot ethanol. Cool slowly to 4°C.

    • Yield Expectation: 75-85%.[5] Melting point: 140-142°C.

Biological Evaluation: Cytotoxicity & Mechanism[6]

Once synthesized, the compound must be screened for biological activity. We use a dual-phase approach: a general metabolic screen (MTT) followed by target validation (EGFR Kinase Assay).

Protocol: MTT Cell Viability Assay

The MTT assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan by mitochondrial succinate dehydrogenase. This reaction occurs only in metabolically active cells.

Materials:

  • Cell Line: A549 (Lung Carcinoma - EGFR overexpressing)

  • Reagent: MTT (5 mg/mL in PBS)

  • Solubilizer: DMSO[6]

Methodology:

  • Seeding: Plate A549 cells (

    
     cells/well) in 96-well plates. Incubate for 24h at 37°C/5% 
    
    
    
    .
  • Treatment: Treat cells with the synthesized pyrazole at a gradient concentration (0.1, 1, 10, 50, 100

    
    ). Include a DMSO control (0.1%) and Doxorubicin as a positive control.
    
  • Incubation: Incubate for 48 hours.

  • Labeling: Add 20

    
     of MTT stock solution to each well.
    
    • Observation: Incubate for 4 hours. Look for dark purple crystals forming inside the cells under a microscope.

  • Solubilization: Aspirate media carefully. Add 100

    
     DMSO to dissolve crystals. Shake plate for 10 mins.
    
  • Quantification: Measure absorbance at 570 nm .

    • Calculation:

      
       Viability = 
      
      
      
      .
Mechanism of Action: EGFR Kinase Inhibition

To confirm the mechanism, we visualize the binding mode. The pyrazole scaffold mimics the adenine ring of ATP.

BindingMechanism Rec EGFR Kinase Domain (ATP Binding Pocket) Met793 Met793 (Hinge Region) Thr790 Thr790 (Gatekeeper) Ligand Pyrazole Inhibitor Ligand->Met793 H-Bond (N1-H...O=C) Ligand->Thr790 Hydrophobic/H-Bond

Figure 2: Interaction map showing the critical Hydrogen bond between the Pyrazole N1-H and the Met793 residue of EGFR.

Data Presentation & SAR Analysis

When reporting results, summarize the Structure-Activity Relationship (SAR) clearly. The substitution at the C-3 and C-5 positions dictates potency.

Table 1: Comparative SAR of Synthesized Pyrazole Derivatives against A549

Compound IDR1 (N-1)R2 (C-5)IC50 (µM)EGFR Kinase Inhibition (%)
PYR-01 HPhenyl12.5 ± 1.265%
PYR-02 MethylPhenyl> 50 (Inactive)10%
PYR-03 H4-Cl-Phenyl2.1 ± 0.5 92%
PYR-04 H4-OMe-Phenyl8.4 ± 0.971%
Erlotinib--0.0298%

Interpretation:

  • N-1 Substitution (PYR-02): Methylation at N-1 destroys activity. This confirms the necessity of the N-H donor for binding to Met793 (see Figure 2).

  • Electron Withdrawal (PYR-03): The Chlorine atom at the para-position of the phenyl ring enhances lipophilicity and potency, likely improving pocket penetration.

References

  • Knorr Pyrazole Synthesis Mechanism & Protocols. Name-Reaction.com. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI, 2023. Available at: [Link]

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega, 2023. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 2023. Available at: [Link]

Sources

Application Notes & Protocols: Synthesis of 4-Substituted Pyrazoles via Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a privileged heterocycle, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] The functionalization of the C4 position, in particular, has been a focal point for modulating the biological and physical properties of these compounds. Traditional methods for pyrazole synthesis often lack the efficiency and modularity required for modern chemical research.[1] Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile strategy for the direct installation of a wide array of substituents at the C4 position of pre-formed pyrazole rings. This guide provides an in-depth analysis of key cross-coupling methodologies, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, offering field-proven insights and detailed experimental protocols for researchers in medicinal chemistry and materials science.

Introduction: The Strategic Advantage of Cross-Coupling

The direct functionalization of the pyrazole core circumvents the often-linear and substrate-limiting nature of traditional multi-step syntheses that build the ring system from acyclic precursors. Cross-coupling reactions offer a convergent approach, allowing for the late-stage introduction of diverse chemical moieties from readily available 4-halo- or 4-triflyloxypyrazole building blocks. This modularity is invaluable in drug discovery for the rapid generation of Structure-Activity Relationship (SAR) data and in materials science for tuning photophysical properties.

The choice of a specific cross-coupling reaction is dictated by the desired C-C or C-N bond to be formed. This document will detail the three most prevalent and robust methods for achieving this transformation at the C4 position.

G cluster_start Starting Materials cluster_product Products Start_Py 4-Halopyrazole (X = I, Br, Cl) Suzuki Suzuki-Miyaura (C-C sp2) Start_Py->Suzuki Sonogashira Sonogashira (C-C sp) Start_Py->Sonogashira Buchwald Buchwald-Hartwig (C-N) Start_Py->Buchwald Partner Coupling Partner (e.g., R-B(OH)2, R-C≡C-H, R-NH2) Partner->Suzuki Partner->Sonogashira Partner->Buchwald Prod_Aryl 4-Arylpyrazole Suzuki->Prod_Aryl Prod_Alkynyl 4-Alkynylpyrazole Sonogashira->Prod_Alkynyl Prod_Amino 4-Aminopyrazole Buchwald->Prod_Amino

Figure 1: General workflow for the functionalization of 4-halopyrazoles.

Suzuki-Miyaura Coupling: The Workhorse for C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for generating 4-aryl or 4-vinyl pyrazoles due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[2][3]

Mechanistic Rationale

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for rational optimization and troubleshooting.

Suzuki_Cycle cluster_reactants Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation PdII_R1R2->Pd0 Product 4-Arylpyrazole (R¹-R²) PdII_R1R2->Product Reductive Elimination R1X 4-Halopyrazole (R¹-X) R1X->Pd0 R2B Ar-B(OH)₂ (R²-B(OR)₂) R2B->PdII_RX Base Base (e.g., Cs₂CO₃) Base->PdII_RX Product->Pd0 p2->Pd0

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-halopyrazole. The reactivity of the halide is typically I > Br > Cl. While 4-iodopyrazoles are most reactive, they are also more prone to undesired dehalogenation side reactions; 4-bromopyrazoles often offer the best balance of reactivity and stability.[4]

  • Transmetalation: The organoboron species (activated by a base) transfers its organic group to the palladium(II) center, displacing the halide. The choice of base is critical; inorganic bases like Cs₂CO₃, K₂CO₃, or Na₂CO₃ are commonly used to facilitate this step.[1][5]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Protocol: Microwave-Assisted Suzuki Coupling of 4-Iodo-1-methyl-1H-pyrazole

This protocol is adapted from a high-yield, rapid, microwave-promoted synthesis.[1][6] Microwave irradiation significantly shortens reaction times compared to conventional heating.[1]

Materials:

  • 4-Iodo-1-methyl-1H-pyrazole (1.0 equiv)

  • Arylboronic acid (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

  • 1,2-Dimethoxyethane (DME) and Water (10:4 v/v), degassed

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add 4-iodo-1-methyl-1H-pyrazole (e.g., 0.5 mmol, 104 mg), the corresponding arylboronic acid (0.5 mmol), and Cs₂CO₃ (1.25 mmol, 407 mg).

  • Add the catalyst, Pd(PPh₃)₄ (0.01 mmol, 11.6 mg).

  • Evacuate and backfill the vial with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the degassed DME/H₂O solvent mixture (e.g., 2.8 mL total volume; 2.0 mL DME, 0.8 mL H₂O) via syringe.

  • Seal the vial tightly with a cap.

  • Place the vial in the microwave reactor. Irradiate at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 10-30 minutes). Monitor reaction progress by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-arylpyrazole.

Data & Scope

The Suzuki coupling is tolerant of a wide range of functional groups on the arylboronic acid partner, including both electron-donating and electron-withdrawing substituents.[1][3]

EntryArylboronic AcidCatalyst SystemBaseYield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (2 mol%)Cs₂CO₃91[1]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (2 mol%)Cs₂CO₃95[1]
34-Chlorophenylboronic acidPd(PPh₃)₄ (2 mol%)Cs₂CO₃85[1]
43-Thienylboronic acidXPhos Pd G2 (2 mol%)K₃PO₄92[3]
54-Vinylphenylboronic acidXPhos Pd G2 (2 mol%)K₃PO₄85[3]

Sonogashira Coupling: Gateway to C(sp)-C(sp²) Bonds

The Sonogashira reaction provides a direct route to 4-alkynylpyrazoles by coupling a 4-halopyrazole with a terminal alkyne. This reaction is distinguished by its use of a dual-catalyst system, typically palladium and a copper(I) salt.[7][8]

Mechanistic Rationale

The Sonogashira reaction involves two interconnected catalytic cycles.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_RX->Pd0 Reductive Elimination Product 4-Alkynylpyrazole (R¹-C≡C-R²) PdII_RX->Product R1X 4-Halopyrazole (R¹-X) R1X->Pd0 Product->Pd0 CuX Cu(I)X CuCCR Cu(I)-C≡C-R² CuX->CuCCR Deprotonation & Complexation CuCCR->PdII_RX Transmetalation CuCCR->CuX Transmetalation Alkyne Terminal Alkyne (H-C≡C-R²) Alkyne->CuX Base Amine Base Base->CuX

Figure 3: Catalytic cycles of the Sonogashira cross-coupling reaction.

  • Palladium Cycle: Similar to the Suzuki reaction, it begins with the oxidative addition of the 4-halopyrazole to the Pd(0) center.

  • Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of an amine base (which also often serves as the solvent) to form a copper(I) acetylide intermediate. This step is crucial as it activates the alkyne for the subsequent step.[7]

  • Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex.

  • Reductive Elimination: The final step regenerates the Pd(0) catalyst and releases the 4-alkynylpyrazole product.

Protocol: Sonogashira Coupling of 4-Iodopyrazole

This is a general protocol for a standard Sonogashira coupling under mild conditions.[7][8]

Materials:

  • 4-Iodopyrazole (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • Copper(I) Iodide (CuI) (4-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) as solvent and base

  • Anhydrous, deaerated solvent (e.g., THF or DMF, if co-solvent is needed)

  • Schlenk flask or sealed tube

Procedure:

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 4-iodopyrazole (e.g., 1.0 mmol), PdCl₂(PPh₃)₂ (e.g., 0.03 mmol, 21 mg), and CuI (e.g., 0.06 mmol, 11.4 mg).

  • Add the anhydrous, deaerated solvent (e.g., 5 mL of Et₃N or THF).

  • Add the terminal alkyne (1.2 mmol) via syringe and rinse with a small amount of solvent.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). The reaction must be run under inert conditions as oxygen can promote undesirable alkyne homocoupling (Glaser coupling).[7]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the 4-alkynylpyrazole.

Troubleshooting Common Issues
  • Low Yield / No Reaction: Ensure reagents and solvents are anhydrous and the system is thoroughly deaerated. Catalyst may be inactive.

  • Alkyne Homocoupling (Glaser Product): This is a common side reaction promoted by oxygen. Rigorous exclusion of air is critical. Copper-free Sonogashira protocols can be an alternative to mitigate this issue.[9][10]

  • Hydrodehalogenation of Iodopyrazole: The starting material is converted back to the parent pyrazole. This can be influenced by the base strength and temperature. Using a weaker base or lowering the temperature may help.[10]

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is the premier method for forming C-N bonds between an aryl halide and an amine.[11] It provides access to 4-aminopyrazoles, a scaffold present in many biologically active molecules.[12] The key to success in these reactions often lies in the selection of a suitable bulky, electron-rich phosphine ligand.[13]

Mechanistic Rationale

The catalytic cycle shares similarities with C-C couplings but with distinct features related to the nitrogen nucleophile.

Buchwald_Cycle cluster_reactants Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_Amide [(R¹-Pd(II)L₂)-NR²R³]⁺ PdII_RX->PdII_Amide Amine Coordination & Deprotonation PdII_Amide->Pd0 Product 4-Aminopyrazole (R¹-NR²R³) PdII_Amide->Product Reductive Elimination R1X 4-Halopyrazole (R¹-X) R1X->Pd0 Amine Amine (HNR²R³) Amine->PdII_RX Base Base (e.g., NaOtBu) Base->PdII_RX Product->Pd0 p2->Pd0

Figure 4: Catalytic cycle of the Buchwald-Hartwig amination reaction.

  • Oxidative Addition: Pd(0) inserts into the 4-halopyrazole C-X bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium(II) center. A strong, non-nucleophilic base (e.g., sodium tert-butoxide, LHMDS) is required to deprotonate the coordinated amine, forming a palladium-amido complex. This is often the rate-determining step.

  • Reductive Elimination: The C-N bond is formed, releasing the 4-aminopyrazole product and regenerating the Pd(0) catalyst. Bulky, electron-rich ligands on the palladium are essential as they promote the reductive elimination step.[13]

Protocol: Amination of Unprotected 4-Bromopyrazole

This protocol is effective for coupling various amines with unprotected 4-bromopyrazoles, which can be challenging substrates due to the acidic N-H proton.[14] The use of a specialized ligand and pre-catalyst is key.

Materials:

  • 4-Bromo-1H-pyrazole (1.0 equiv)

  • Amine (1.2 equiv)

  • tBuBrettPhos Pd G3 precatalyst (2 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 equiv)

  • Anhydrous 1,4-Dioxane

  • Glovebox or Schlenk line technique

Procedure:

  • Inside a glovebox, add the tBuBrettPhos Pd G3 precatalyst (0.02 mmol) and LHMDS (1.5 mmol) to an oven-dried vial equipped with a stir bar.

  • Add anhydrous 1,4-dioxane (1.0 M solution relative to the pyrazole).

  • Add the amine (1.2 mmol), followed by the 4-bromo-1H-pyrazole (1.0 mmol, 147 mg).

  • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Place the vial in a preheated oil bath or heating block at 100 °C.

  • Stir for the required time (e.g., 12-24 hours), monitoring by LC-MS.

  • After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography on silica gel.

Conclusion and Future Outlook

Palladium-catalyzed cross-coupling reactions provide a robust and highly adaptable platform for the synthesis of 4-substituted pyrazoles. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions enable the formation of C(sp²)-C(sp²), C(sp)-C(sp²), and C-N bonds, respectively, with high efficiency and broad substrate scope. The choice of catalyst, ligand, base, and reaction conditions is paramount and must be tailored to the specific substrates involved. As the field evolves, newer methodologies like direct C-H functionalization are emerging as powerful alternatives that obviate the need for pre-halogenated starting materials, offering even greater synthetic efficiency.[15][16] Researchers equipped with the knowledge of these powerful transformations are well-positioned to accelerate innovation in drug discovery and materials science.

References

A complete list of all sources cited in this guide.

  • Hu, Y. et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters.
  • Various Authors. (2025). Synthesis of 4-Arylpyrazoles via PdCl2(dppf)-Catalyzed Cross Coupling Reaction with Grignard Reagents.
  • Wikipedia Contributors. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Hu, Y. et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. ScienceDirect.
  • Saeed, A. et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. PubMed. [Link]

  • Jedinak, L. et al. (2019). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Cerna, I. et al. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]

  • Tcyrulnikov, S. (2014). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]

  • Various Authors. (2025). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ResearchGate. [Link]

  • Tcyrulnikov, S. et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters (ACS Publications). [Link]

  • Various Authors. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. organic-chemistry.org. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Jedinak, L. et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. [Link]

  • Doucet, H. et al. (2017). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Usami, Y. et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link]

  • Various Authors. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC. [Link]

  • Wikipedia Contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

Sources

Application Notes and Protocols: The Strategic Use of 4-Iodopyrazoles in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, particularly protein kinase inhibitors.[1][2][3][4] Within this class, 4-iodopyrazole derivatives have emerged as exceptionally versatile and powerful building blocks. The strategic placement of the iodine atom at the C4 position provides a highly reactive and reliable handle for introducing molecular diversity through a variety of palladium-catalyzed cross-coupling reactions.[1][5] This guide provides an in-depth exploration of the synthetic utility of 4-iodopyrazoles in the design and synthesis of kinase inhibitors, offering field-proven insights, detailed experimental protocols, and a discussion of their application in developing targeted therapeutics for researchers, scientists, and drug development professionals.

The 4-Iodopyrazole Moiety: A Cornerstone for Chemical Diversification

The primary advantage of the 4-iodopyrazole scaffold lies in the reactivity of the carbon-iodine (C-I) bond. This bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the corresponding C-Br or C-Cl bonds, allowing for milder reaction conditions and broader functional group tolerance. This feature is critical in complex, multi-step syntheses, particularly during late-stage functionalization where preserving delicate molecular features is paramount.[5] The ability to reliably engage in robust C-C and C-N bond-forming reactions makes 4-iodopyrazole an ideal starting point for rapidly generating libraries of analogues for structure-activity relationship (SAR) studies.[1][6]

G node_core 4-Iodopyrazole Core Scaffold node_suzuki Suzuki-Miyaura Coupling node_core->node_suzuki + Boronic Acids/Esters node_sono Sonogashira Coupling node_core->node_sono + Terminal Alkynes node_heck Heck / Stille / Other Couplings node_core->node_heck + Alkenes/Organostannanes node_aryl 4-Aryl/Heteroaryl Pyrazoles node_suzuki->node_aryl node_alkynyl 4-Alkynyl Pyrazoles node_sono->node_alkynyl node_complex Complex Scaffolds node_heck->node_complex node_inhibitor Potent & Selective Kinase Inhibitors node_aryl->node_inhibitor node_alkynyl->node_inhibitor node_complex->node_inhibitor

Caption: Synthetic utility of the 4-iodopyrazole scaffold.

Core Synthetic Methodologies: Protocols and Mechanistic Insights

The generation of diverse kinase inhibitor candidates from 4-iodopyrazole hinges on reliable and high-yielding cross-coupling reactions. Below are detailed protocols for the two most pivotal transformations.

Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura reaction is the workhorse for installing aryl or heteroaryl moieties at the C4 position, a common feature in kinase inhibitors that often occupy hydrophobic pockets or interact with key residues in the ATP-binding site.[7][8]

Causality Behind Component Selection:

  • Catalyst: Palladium catalysts like Pd(PPh₃)₄ or those generated in situ from a Pd(II) source and a ligand are standard. The choice of ligand can be crucial for coupling sterically hindered partners or deactivated substrates.[5]

  • Base: An aqueous base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is required to activate the boronic acid partner for transmetalation. The choice of base can significantly impact yield and reaction time.

  • Solvent: A two-phase solvent system, often a mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water, is typically used to dissolve both the organic and inorganic reagents.

G pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add cycle_start Catalytic Cycle Start cycle_start->pd0 intermediate1 R¹-Pd(II)L₂-I oxidative_add->intermediate1 transmetalation Transmetalation intermediate2 R¹-Pd(II)L₂-R² transmetalation->intermediate2 reductive_elim Reductive Elimination reductive_elim->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) reductive_elim->product aryl_iodide R¹-I (4-Iodopyrazole) aryl_iodide->oxidative_add boronic_acid R²-B(OR)₂ boronic_acid->transmetalation base Base (e.g., CO₃²⁻) base->transmetalation intermediate1->transmetalation intermediate2->reductive_elim

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • Substituted 4-iodopyrazole (1.0 eq)

    • Aryl/heteroaryl boronic acid or pinacol ester (1.1 - 1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., Na₂CO₃, 2.5 eq)

    • Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

    • Inert gas (Nitrogen or Argon)

  • Step-by-Step Methodology:

    • To a flame-dried Schlenk flask or microwave vial, add the 4-iodopyrazole (0.1 mmol, 1.0 eq), the boronic acid derivative (1.1 eq), and the base (2.5 eq).[9]

    • Add the palladium catalyst (5 mol%) to the flask.

    • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

    • Add the degassed solvent system (e.g., 2 mL of 4:1 1,4-dioxane:H₂O) via syringe.

    • Stir the reaction mixture at the desired temperature (typically 80-100 °C) for 2-12 hours. Microwave-assisted protocols can significantly shorten reaction times.[7][8]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 4-arylpyrazole.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is an indispensable tool for installing terminal alkynes, which can serve as rigid linkers or as precursors for further transformations (e.g., click chemistry, cyclizations).[1][10]

Causality Behind Component Selection:

  • Catalyst System: This reaction classically uses a dual-catalyst system: a palladium source (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI) as a co-catalyst. The copper facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center.[1] Copper-free versions exist but may require specific ligands.[11]

  • Base: A mild organic base, typically an amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is used. It serves both as a base and often as a solvent.

  • Solvent: Anhydrous polar aprotic solvents like DMF or THF are commonly employed.[1]

Protocol 2.2: General Procedure for Sonogashira Coupling

  • Materials:

    • Substituted 4-iodopyrazole (1.0 eq)

    • Terminal alkyne (1.2 - 2.0 eq)

    • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

    • Copper(I) iodide (CuI, 5-10 mol%)

    • Base (e.g., Triethylamine, 3.0 eq or as solvent)

    • Solvent (e.g., Anhydrous DMF or THF)

    • Inert gas (Nitrogen or Argon)

  • Step-by-Step Methodology:

    • To a flame-dried Schlenk flask, add the 4-iodopyrazole (1.0 eq), palladium catalyst, and copper(I) iodide.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the anhydrous solvent, followed by the base (if not used as the solvent).

    • Add the terminal alkyne via syringe and stir the mixture at room temperature or with gentle heating (40-60 °C).

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with saturated aqueous NH₄Cl (to remove copper salts) and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to afford the 4-alkynylpyrazole product.

Application Showcase: 4-Iodopyrazole in Action

The synthetic routes described above have enabled the discovery of potent inhibitors against numerous kinase families implicated in cancer and inflammatory diseases.

  • Janus Kinases (JAKs): The JAK/STAT pathway is a critical target in myeloproliferative neoplasms and autoimmune disorders.[6] Many potent JAK inhibitors feature a 4-substituted pyrazole core, where the substituent is introduced via cross-coupling with a 4-iodopyrazole intermediate to explore the SAR.[6]

  • Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are major targets in oncology.[12] The multi-CDK inhibitor AT7519 is a pyrazole derivative, illustrating the scaffold's effectiveness.[1]

  • p38 MAP Kinase: This kinase is involved in inflammatory responses. Structure-based design has led to potent pyrazole-based inhibitors of p38, where diversification at the C4 and C5 positions has been key to achieving high potency.[13][14]

  • c-Jun N-terminal Kinases (JNKs): JNKs regulate apoptosis and inflammation. The 4-iodopyrazole core has been instrumental in developing novel JNK inhibitors by allowing the introduction of diverse groups.[1]

Table 1: Examples of Kinase Inhibitors Developed from Pyrazole Scaffolds

Inhibitor/Series Target Kinase(s) Reported Potency (IC₅₀/Kᵢ) Key Synthetic Precursor Insight Citation
Ruxolitinib JAK1/JAK2 IC₅₀: 3.3 nM (JAK1), 2.8 nM (JAK2) A pyrrolo[2,3-d]pyrimidine core often accessed via halogenated intermediates. [15]
Compound 3f JAK1, JAK2, JAK3 IC₅₀: 3.4 nM, 2.2 nM, 3.5 nM A 4-amino-(1H)-pyrazole derivative synthesized through multi-step sequences. [6]
AT7519 CDK2, CDK5 IC₅₀: 24 nM, 23 nM A pyrazole derivative; synthesis relies on functionalized pyrazole precursors. [1]
Afuresertib Akt1 Kᵢ: 0.08 nM A pyrazole-based inhibitor, demonstrating the scaffold's high potency. [16]

| Dorsomorphin Analogues | BMPR2, ALK1/2/3 | IC₅₀: ~74 nM (BMPR2) | Pyrazolo[1,5-a]pyrimidine scaffold, often built from functionalized pyrazoles. |[17] |

Protocols for Biological Validation

A successful synthesis is only the first step. The resulting compounds must be evaluated for biological activity.

Protocol 4.1: In Vitro Kinase Inhibition Assay (General)

This protocol provides a framework for determining the IC₅₀ value of a synthesized compound.

  • Principle: The assay measures the ability of an inhibitor to prevent the phosphorylation of a substrate by a target kinase. This can be detected using various methods, such as radiometric assays with [γ-³³P]-ATP or fluorescence-based assays (e.g., FRET).[1]

  • Step-by-Step Methodology:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Create a serial dilution of the compound in assay buffer to generate a range of concentrations (e.g., 10 µM to 0.1 nM).

    • In a 96- or 384-well plate, add the kinase, the substrate (a peptide or protein), and the test compound at each concentration.

    • Initiate the kinase reaction by adding ATP (often mixed with a radioactive or fluorescent label).

    • Incubate the reaction at a controlled temperature (e.g., 30 °C) for a set time (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding EDTA or spotting onto a filter membrane).

    • Quantify the amount of phosphorylated substrate using an appropriate detection method (scintillation counting, fluorescence reader).

    • Plot the percentage of kinase activity versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value (the concentration at which inhibition is 50%).

Protocol 4.2: Cell Proliferation (MTT) Assay

This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.

  • Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Step-by-Step Methodology:

    • Seed cancer cells (e.g., MCF-7, K562) in a 96-well plate at a predetermined density and allow them to adhere overnight.[1][6]

    • Treat the cells with serial dilutions of the test compound and a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

    • Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the GI₅₀ or IC₅₀ value.

G cluster_path1 Normal Pathway cluster_path2 Inhibited Pathway start Kinase + ATP phosphorylation Phosphorylation start->phosphorylation no_phosphorylation Inhibition of Phosphorylation start->no_phosphorylation substrate Substrate substrate->phosphorylation substrate->no_phosphorylation inhibitor Pyrazole-Based Inhibitor atp_pocket ATP Binding Pocket (Hinge Region) inhibitor->atp_pocket Binds to Hinge Region (H-Bonds) atp_pocket->no_phosphorylation Blocks ATP Binding product Phosphorylated Substrate + ADP phosphorylation->product no_product No Reaction no_phosphorylation->no_product

Caption: Mechanism of action for a pyrazole-based kinase inhibitor.

Conclusion

The 4-iodopyrazole scaffold is a validated and indispensable tool in modern medicinal chemistry for the development of kinase inhibitors. Its predictable reactivity in cornerstone reactions like the Suzuki-Miyaura and Sonogashira couplings provides a reliable platform for rapid lead generation and optimization. By mastering the protocols outlined in this guide, researchers can efficiently navigate the complexities of kinase inhibitor synthesis, accelerating the discovery of novel therapeutics for a range of human diseases. The continued exploration of new coupling partners and methodologies will undoubtedly further expand the already significant impact of this versatile chemical scaffold.

References

  • The Strategic Role of 4-Iodopyrazole in Modern Medicinal Chemistry: A Comparative Guide. (n.d.). Benchchem.
  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (n.d.). National Institutes of Health.
  • Yildirim, I. (2008). SYNTHESIS OF 4-IODOPYRAZOLE DERIVATIVES. Middle East Technical University.
  • Synthesis of 4-iodopyrazoles: A Brief Review. (2010). ResearchGate.
  • Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. (n.d.). Benchchem.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI.
  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (n.d.). MDPI.
  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2016). National Institutes of Health.
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2021). National Institutes of Health.
  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2007). ResearchGate.
  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007). PubMed.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). PubMed Central.
  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2022). PubMed.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). MDPI.
  • Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. (2004). ResearchGate.
  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2024). ResearchGate.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2015). PubMed Central.
  • Rapid Sonogashira cross-coupling of iodoferrocenes and the unexpected cyclo-oligomerization of 4-ethynylphenylthioacetate. (2013). PubMed.
  • Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. (n.d.). MDPI.
  • Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. (2022). MDPI.
  • Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). (2025). PubMed.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Science.
  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... (2020). ResearchGate.
  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... (2024). ResearchGate.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2023). MDPI.

Sources

Troubleshooting & Optimization

challenges in the synthesis of iodinated pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Iodinated Pyrazoles

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting Regioselectivity, Yield, and Scalability in Iodopyrazole Synthesis

Executive Summary: The Core Challenge

The synthesis of iodinated pyrazoles is a critical gateway in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) and scaffold diversification. The central challenge lies in regiocontrol . The pyrazole ring's electron-rich nature makes C4 naturally susceptible to electrophilic attack, while the C5 proton's acidity (in


-substituted pyrazoles) opens the door to lithiation strategies.

This guide provides a self-validating troubleshooting framework to navigate the competition between electronic bias (C4) and steric/directing group effects (C3/C5).

Troubleshooting Guide (Q&A)

Category A: Regioselectivity & Isomer Control

Q1: I am attempting direct iodination of an


-substituted pyrazole, but I need the iodine at C5, not C4. All I get is the C4 product. Why? 
  • Diagnosis: You are fighting the intrinsic electronic bias of the pyrazole ring. The C4 position is the most nucleophilic site (highest HOMO coefficient) and will react exclusively with electrophilic iodine sources (

    
    , NIS, ICl) under standard conditions.
    
  • Solution: Switch from an electrophilic mechanism to a lithiation-trapping mechanism.

    • Mechanism: The proton at C5 is the most acidic (

      
       depending on substituents) due to the inductive effect of the adjacent nitrogen.
      
    • Protocol Shift: Use

      
      -BuLi at -78°C to deprotonate C5 selectively, generating the C5-lithio species, then quench with elemental iodine (
      
      
      
      ).
    • Caution: If C4 is unsubstituted, ensure your temperature control is precise (-78°C) to avoid "halogen dance" or equilibration.

Q2: My reaction with Iodine Monochloride (ICl) is yielding a mixture of mono-, di-, and tri-iodinated products. How do I stop at mono-iodination?

  • Diagnosis: ICl is a highly aggressive electrophile. Once the first iodine is installed, the ring is deactivated, but ICl is potent enough to overcome this, especially if the stoichiometry is not strictly controlled or if the reaction warms up too fast.

  • Solution: Downgrade to a "Soft" Iodination System.

    • Recommendation: Use

      
       with Ceric Ammonium Nitrate (CAN)  or NIS (N-Iodosuccinimide)  in acidic media.[1]
      
    • Why? The

      
      /CAN system generates a reactive iodonium species in situ but is milder than ICl. The oxidative conditions ensure full conversion of 
      
      
      
      , preventing the need for large excesses that drive polyiodination.

Q3: I have an unsubstituted pyrazole (


-free). Direct iodination gives me a mess of 

-iodo and

-iodo products. How do I fix this?
  • Diagnosis: In

    
    -pyrazoles, the nitrogen is nucleophilic.[2][3] 
    
    
    
    -iodination is a kinetic trap. While often reversible, it complicates the reaction mixture and can lead to unstable intermediates.
  • Solution: Perform Transient Protection or Buffered Iodination .

    • Method A: Use aqueous

      
       (green oxidation). The water solvent promotes tautomeric equilibrium, and the oxidative conditions favor the thermodynamic C4-iodo product over the labile 
      
      
      
      -iodo species.
    • Method B: If solubility is an issue, use NIS in TFA (Trifluoroacetic acid). The acidic medium protonates the nitrogen, blocking

      
      -iodination and directing the electrophile to C4.
      

Experimental Protocols

Protocol A: Regioselective C4-Iodination (Electrophilic)

Best for: Installing iodine at the most electron-rich position (C4).

Reagents:

  • Substrate: 1-Aryl-3-(trifluoromethyl)pyrazole (1.0 equiv)[4]

  • Reagent: N-Iodosuccinimide (NIS) (1.2 equiv)

  • Solvent/Catalyst: Acetic Acid / TFA (1:1 v/v)[1][5]

Step-by-Step:

  • Dissolution: Dissolve the pyrazole in a 1:1 mixture of glacial acetic acid and TFA (0.5 M concentration). Note: The acid activates the NIS and protonates the pyrazole, increasing solubility.

  • Addition: Add NIS in a single portion at room temperature.

  • Reaction: Stir at 60°C for 4–6 hours. Monitor via TLC/LCMS.

    • Checkpoint: If conversion stalls, add 0.2 equiv more NIS. Do not exceed 1.5 equiv total to avoid over-iodination.

  • Quench: Cool to RT. Pour mixture into saturated aqueous

    
     (sodium thiosulfate) to reduce unreacted iodine (solution turns from red/brown to clear).
    
  • Isolation: Extract with EtOAc, wash with saturated

    
     (to remove acid), dry over 
    
    
    
    , and concentrate.
Protocol B: Regioselective C5-Iodination (Lithiation)

Best for: Overcoming electronic bias to functionalize C5.

Reagents:

  • Substrate: 1-Methylpyrazole (1.0 equiv)

  • Base:

    
    -Butyllithium (1.6 M in hexanes, 1.1 equiv)
    
  • Electrophile: Iodine (

    
    ) (1.2 equiv)
    
  • Solvent: Anhydrous THF

Step-by-Step:

  • Setup: Flame-dry a 2-neck flask under Argon/Nitrogen atmosphere. Add anhydrous THF and the pyrazole.

  • Lithiation: Cool the solution to -78°C (Dry ice/acetone bath).

  • Deprotonation: Add

    
    -BuLi dropwise over 15 minutes.
    
    • Critical: Maintain internal temp below -70°C.

    • Ageing: Stir at -78°C for 30–60 minutes to ensure complete formation of the C5-lithio species.

  • Trapping: Dissolve

    
     in a minimal amount of dry THF and add it dropwise to the cold reaction mixture.
    
  • Warming: Allow the reaction to warm to room temperature slowly over 2 hours.

  • Quench: Add saturated

    
     solution, followed by 
    
    
    
    to quench excess iodine.

Comparative Data: Iodination Reagents

Reagent SystemActive SpeciesRegioselectivityPrimary RiskRecommended Use

/ CAN

(Solvated)
High (C4)Oxidation of sensitive functional groupsStandard C4 iodination
NIS / TFA

(Activated)
High (C4)Acid-sensitive substratesDeactivated pyrazoles

-BuLi /


-Pyrazole
High (C5)Halogen dance; Moisture sensitivityForcing C5 functionalization
ICl (Iodine Monochloride)

Low (Polyiodination)Over-reaction; Di-iodinationOnly for extremely unreactive substrates

Visual Troubleshooting & Logic Maps

Figure 1: Regioselectivity Decision Tree

Caption: Logical flow for selecting the correct synthetic strategy based on substitution patterns and target position.

Regioselectivity Start Target: Iodinated Pyrazole Position Which Position is Target? Start->Position C4 Target: C4 (Nucleophilic) Position->C4 Electron Rich C5 Target: C5 (Acidic) Position->C5 Steric/Acidic NH_Status Is N-1 Substituted? C4->NH_Status Lithiation_Check Can you use n-BuLi? C5->Lithiation_Check Yes Yes NH_Status->Yes N-Alkyl/Aryl No No NH_Status->No NH Free Direct_C4 Direct Electrophilic Substitution (NIS or I2/CAN) Protect Transient Protection Required (Use I2/H2O2 in water) Lithiation_Check->Yes Stable to Base Lithiation_Check->No Sensitive Groups Lithiation Protocol B: Lithiation/Trapping (-78°C, THF) Block Strategy: Block C4 first (e.g., Ester), then Iodinate Yes->Direct_C4 Yes->Lithiation No->Protect No->Block

Figure 2: Troubleshooting Low Yields

Caption: Diagnostic workflow for resolving common yield failures in pyrazole iodination.

Troubleshooting Problem Problem: Low Yield / Impurities Check1 Check: Polyiodination? Problem->Check1 Sol1 Reduce Reagent Equiv. Switch to I2/CAN Check1->Sol1 Yes (Di-iodo) Check2 Check: Starting Material Left? Check1->Check2 No Sol2 Increase Temp. Add Acid Catalyst (TFA) Check2->Sol2 Yes (Incomplete) Check3 Check: Regioisomers? Check2->Check3 No Sol3 Switch Mechanism (Electrophilic <-> Lithiation) Check3->Sol3 Yes (Wrong C-pos)

Safety & Handling (The "Energetic" Factor)

  • Nitrogen Content: Pyrazoles are nitrogen-rich.[6] While generally stable, poly-iodinated pyrazoles (especially with nitro groups) can be shock-sensitive or explosive. Always test small scale (<100 mg) before scaling up.

  • Iodine Toxicity: Elemental iodine sublimes at room temperature. Weigh in a fume hood.

    
    -BuLi is pyrophoric; use strict inert atmosphere techniques.
    
  • Waste: Segregate halogenated waste. Do not mix iodinated waste with strong oxidizers.[7]

References

  • Regioselective Iodination (C4 vs C5)

    • Title: Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
    • Source: RSC Advances, 2015.[5]

    • URL:[Link]

  • Green Chemistry Protocol (

    
    ): 
    
    • Title: Green iodination of pyrazoles with iodine/hydrogen peroxide in water.[8]

    • Source: ResearchG
    • URL:[Link]

  • Catalytic & Oxidative Methods (CAN/KIO3)

    • Title: Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System.
    • Source: Chemistry – An Asian Journal, 2024.[9]

    • URL:[Link]

  • Mechanistic Insight (Lithiation)

    • Title: Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles.[2]

    • Source: Journal of Organic Chemistry, 2008.[2]

    • URL:[Link]

Sources

optimizing Suzuki coupling reactions with 4-iodopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Center

Status: Operational Ticket Focus: Suzuki-Miyaura Coupling of 4-Iodopyrazoles Operator: Senior Application Scientist

Executive Summary: The "Deceptive" Substrate

4-Iodopyrazoles are deceptively simple electrophiles. While the C–I bond is weak and theoretically reactive toward oxidative addition, the pyrazole core presents two distinct chemical challenges that frequently stall reactions:

  • Catalyst Poisoning: The nitrogen atoms (especially the unprotected N–H) are potent ligands that displace phosphines, forming unreactive Palladium-pyrazole complexes.

  • Protodehalogenation: The electron-rich nature of the pyrazole ring, combined with the lability of the C–I bond, makes the substrate prone to losing the iodine atom before coupling occurs, yielding the parent pyrazole as a major impurity.

This guide provides the protocols to overcome these specific failure modes.

Diagnostic Decision Tree

Before starting, select your pathway based on substrate tolerance.

OptimizationTree Start START: 4-Iodopyrazole Coupling CheckNH Is the Pyrazole Nitrogen Protected? Start->CheckNH YesProtected YES (Boc, SEM, THP, Me) CheckNH->YesProtected NoProtected NO (Free N-H) CheckNH->NoProtected ProtPath Standard Optimization YesProtected->ProtPath UnprotPath High-Difficulty Optimization NoProtected->UnprotPath ProtAdvice Use Pd(dppf)Cl2 or Pd(PPh3)4 Base: Na2CO3 or K3PO4 Solvent: Dioxane/H2O ProtPath->ProtAdvice UnprotIssue Issue: Catalyst Poisoning UnprotPath->UnprotIssue UnprotSol REQUIRED: Buchwald Precatalysts (XPhos Pd G3 or SPhos Pd G3) Base: K3PO4 (4 equiv) Solvent: n-Butanol or Dioxane/H2O UnprotIssue->UnprotSol

Figure 1: Strategic decision tree for selecting catalyst systems based on pyrazole protection status.

Technical FAQ & Troubleshooting
Category A: The "Free NH" Problem (Unprotected Substrates)

Q: Why does my reaction stall at <10% conversion when using Pd(PPh3)4 with unprotected 4-iodopyrazole? A: You are experiencing catalyst poisoning . The unprotected N–H is acidic (


). Under basic Suzuki conditions, it deprotonates to form a pyrazolate anion. This anion is an excellent ligand that binds to the Palladium center, displacing your triphenylphosphine ligands and shutting down the catalytic cycle.

The Fix:

  • Switch Ligands: Move to bulky, electron-rich dialkylbiaryl phosphines (Buchwald Ligands) like XPhos or SPhos . These are too bulky to be easily displaced by the pyrazolate.

  • Use Precatalysts: Do not mix Pd(OAc)2 + Ligand manually. Use XPhos Pd G3 or G4 . This ensures the active LPd(0) species is formed immediately without an induction period where poisoning can occur.

  • Base Stoichiometry: You must use enough base to neutralize the N–H and activate the boronic acid. Use 3.0–4.0 equivalents of base (e.g.,

    
    ).
    
Category B: Impurity Analysis (Protodehalogenation)

Q: I see a large peak in LCMS corresponding to the de-iodinated pyrazole (M-126). Why? A: This is protodehalogenation . It occurs when the oxidative addition complex (L-Pd-Ar-I) undergoes reduction instead of transmetallation.

  • Cause 1: Slow Transmetallation. If the boronic acid is hindered or the base is too weak, the Pd species waits too long and scavenges a hydride.

  • Cause 2: Solvent Choice. Primary and secondary alcohols (EtOH, iPrOH) act as hydride sources.

The Fix:

  • Solvent Swap: Switch to THF/Water or Dioxane/Water . Avoid ethanol.

  • Boost Boron: Increase Boronic Acid to 1.5–2.0 equivalents .

  • Substrate Switch: If possible, switch to 4-bromopyrazole . While less reactive, the C–Br bond is more robust against reduction than the C–I bond, often resulting in higher net yields for this specific scaffold.

Comparative Data: Protecting Groups

If the unprotected coupling fails, protecting the nitrogen is the most reliable fallback.

Protecting GroupStability (Suzuki Conditions)Removal DifficultyRecommendation
THP (Tetrahydropyranyl) ⭐⭐⭐ (Good)Easy (Mild Acid, HCl/MeOH)Top Choice. Good balance of stability and ease of removal.
SEM (Trimethylsilylethoxymethyl) ⭐⭐⭐⭐ (Excellent)Medium (TBAF or strong acid)Best for Scale. extremely robust, but SEM-Cl is expensive.
Boc (tert-Butyloxycarbonyl) ⭐ (Poor)Very Easy (TFA or heat)Risky. Often falls off during basic Suzuki coupling (base hydrolysis), reverting you to the "Unprotected" problem.
Methyl ⭐⭐⭐⭐⭐ (Perfect)Very Hard (BBr3 or oxidation)Only use if the final product requires the methyl group.
Standard Operating Procedures (SOPs)
Protocol A: The "Gold Standard" (Protected Pyrazoles)

Use this for THP, SEM, or Methyl protected 4-iodopyrazoles.

  • Charge Vessel: Add 4-iodopyrazole (1.0 equiv), Boronic Acid (1.3 equiv), and

    
     (2.5 equiv).
    
  • Solvent: Add 1,4-Dioxane and Water (Ratio 4:1). Concentration: 0.2 M.

  • Degas: Sparge with Nitrogen/Argon for 10 minutes. Critical step to prevent homocoupling.

  • Catalyst: Add Pd(dppf)Cl2·DCM (3–5 mol%).

  • Reaction: Heat to 80–90°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with brine.

Protocol B: The "Buchwald" Method (Unprotected Pyrazoles)

Use this when you cannot protect the nitrogen.

  • Charge Vessel: Add 4-iodopyrazole (1.0 equiv), Boronic Acid (1.5 equiv), and

    
      (4.0 equiv).
    
  • Catalyst: Add XPhos Pd G3 (2–4 mol%).

  • Solvent: Add n-Butanol or Dioxane/H2O (10:1) .

    • Note: n-Butanol helps solubility of the polar pyrazole but carries a slight risk of dehalogenation; Dioxane/Water is safer if dehalogenation is observed.

  • Reaction: Heat to 100°C for 2–6 hours.

    • Note: Higher temperature is required to force the reaction over the energy barrier caused by N-coordination.

Mechanism of Failure (Visualized)

Understanding why the reaction fails helps you troubleshoot.

Mechanism Pd Active Catalyst [L-Pd(0)] Poison DEAD END Pd-Pyrazolate Complex (Catalyst Poisoning) Pd->Poison N-coordination (If Ligand is small) OxAdd Oxidative Addition [L-Pd(II)-Ar-I] Pd->OxAdd C-I Insertion (If Ligand is bulky) Substrate Unprotected 4-Iodopyrazole Substrate->Pd + Base DeHalo SIDE REACTION Protodehalogenation (Loss of Iodine) OxAdd->DeHalo Slow Transmetallation Product Coupled Product OxAdd->Product + Boronic Acid Transmetallation

Figure 2: Competition between productive coupling, catalyst poisoning, and dehalogenation.

References
  • Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Suzuki−Miyaura Coupling of Heteroaryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282–1284.

  • BenchChem Technical Support. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.

  • Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands: User Guide for Suzuki-Miyaura Coupling.

purification of 4-(4-iodophenyl)-1H-pyrazole by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-(4-iodophenyl)-1H-pyrazole

Welcome to the Separation Science Help Desk. Ticket ID: PUR-PYR-4I Assigned Specialist: Dr. A. Chen, Senior Application Scientist Status: Open[1]

Executive Summary: The Molecule & The Challenge

You are attempting to purify 4-(4-iodophenyl)-1H-pyrazole . This molecule presents a classic "push-pull" challenge in chromatography:

  • The Lipophilic "Pull": The 4-iodophenyl group is highly non-polar and hydrophobic.[1]

  • The Polar "Anchor": The 1H-pyrazole core contains both a basic nitrogen (N2) and an acidic proton (N1-H).[1]

The Core Issue: On standard silica gel, the basic nitrogen interacts with acidic silanol groups (


), causing severe tailing (streaking) . Meanwhile, the iodinated ring limits solubility in standard non-polar mobile phases, leading to column crashing  (precipitation).

This guide addresses these specific failure modes.

Module 1: Mobile Phase & Tailing Issues

Q: My compound is eluting as a long streak rather than a tight band. How do I fix this?

A: You must deactivate the silica surface using a basic modifier.

The "streak" is caused by the pyrazole nitrogen hydrogen-bonding to the silica's acidic surface.[1] To resolve this, you need a mobile phase modifier that competes for these binding sites.[1]

The Protocol: Base-Deactivated Silica Do not simply add base to the bottle.[1] Follow this specific equilibration sequence to ensure reproducibility.

  • Select Modifier: Triethylamine (TEA) is the standard.[1] Ammonium hydroxide (

    
    ) is an alternative if using DCM/MeOH.[1]
    
  • Column Pre-Treatment:

    • Prepare a solution of Hexane containing 1% TEA .

    • Flush the column with 2-3 Column Volumes (CV) of this solution before loading your sample.

    • Why? This saturates the "active" acidic sites on the silica.[1]

  • Mobile Phase Preparation:

    • Add 0.5% to 1% TEA to both your solvent A (Hexane) and solvent B (Ethyl Acetate).

    • Critical: If you only add it to Solvent B, the base concentration changes during the gradient, causing baseline drift.[1]

Data: Solvent System Selection Matrix

Polarity NeedSolvent SystemModifierApplication
Low Hexane / EtOAc1% TEAStandard purification; separates non-polar impurities.[1]
Medium DCM / MeOH1%

If the compound is stuck at the baseline; higher solubility.[1]
High Reverse Phase (C18)0.1% Formic AcidAlternative: If silica fails, switch to C18.[1] The iodine handles C18 retention well.[1]

Module 2: Solubility & Loading (The "Crash" Fix)

Q: I dissolved my sample in minimal DCM, but it precipitated as a white solid at the top of the column when I started the Hexane gradient. Why?

A: You are experiencing "Solvent Shock."[1] Use Dry Loading.

4-(4-iodophenyl)-1H-pyrazole has poor solubility in Hexane.[1] When your DCM-dissolved sample hits the Hexane-equilibrated column, the DCM is diluted, and the compound crashes out.[1] This blocks flow and ruins resolution.[1]

The Protocol: Dry Loading on Celite/Silica This is the only robust method for this compound.[1]

  • Dissolve: Dissolve the crude mixture in a volatile solvent where it is highly soluble (e.g., Acetone, THF, or MeOH/DCM).[1]

  • Adsorb: Add solid support (Celite 545 is preferred over silica to reduce backpressure) to the flask.[1] Ratio: 1g crude : 2g Celite.[1]

  • Evaporate: Rotovap until a free-flowing powder remains. Ensure all solvent is removed (high vacuum for 30 mins).

  • Load: Pour the powder carefully onto the top of the pre-equilibrated column and add a layer of sand.[1]

DryLoading Start Crude Mixture Dissolve Dissolve in THF or Acetone Start->Dissolve AddSolid Add Celite 545 (1:2 Ratio) Dissolve->AddSolid Rotovap Rotovap to Dry Powder AddSolid->Rotovap Adsorption Load Load onto Column Head Rotovap->Load Free-flowing solid Elute Elute with Hex/EtOAc + TEA Load->Elute

Figure 1: Dry Loading Workflow.[1] Using Celite prevents the "crashing" observed with liquid injection.

Module 3: Impurity Separation Strategy

Q: I have a spot just above my product. Is it the starting material?

A: Likely unreacted aryl iodide or Suzuki coupling byproducts.

If you synthesized this via Suzuki coupling (using 4-iodophenylboronic acid or similar), common impurities include:

  • De-iodinated byproduct (4-phenyl-1H-pyrazole): Runs lower (more polar) or very close.[1]

  • Starting Aryl Iodide: Runs higher (much less polar).[1]

  • Triphenylphosphine Oxide (if using

    
    ):  Runs very polar (often stays at baseline in Hex/EtOAc).[1]
    

Troubleshooting Workflow:

Troubleshooting Check Check TLC (Hex/EtOAc 7:3) Streak Is spot streaking? Check->Streak YesStreak Add 1% TEA to Mobile Phase Streak->YesStreak Yes NoStreak Check Separation (Delta Rf) Streak->NoStreak No CloseSpots Rf < 0.1 difference? NoStreak->CloseSpots Gradient Use Shallow Gradient (e.g. 5% to 20% over 20 CV) CloseSpots->Gradient Yes (Difficult) Isocratic Use Isocratic Hold at Rf 0.3 CloseSpots->Isocratic No (Easy)

Figure 2: Decision tree for optimizing the purification method.

Module 4: Post-Column Processing

Q: I purified the compound, but the NMR shows extra ethyl peaks. Is it the TEA?

A: Yes, Triethylamine salts can co-elute.

Since pyrazoles can act as weak acids (


) and weak bases, they can form salts or complexes with the TEA used in the column.[1]

Removal Protocol:

  • Evaporate: Remove the bulk solvent.[1][2]

  • Azeotrope: Redissolve the solid in DCM and evaporate again (repeat 2x) to pull off volatile free TEA.

  • High Vacuum: Dry at

    
     under high vacuum (< 1 mbar) overnight.
    
  • Wash (If necessary): If TEA persists (check NMR signals at

    
     1.0 and 2.5 ppm), dissolve product in EtOAc and wash quickly with saturated 
    
    
    
    solution
    .
    • Warning: Do not use strong acid (HCl) to wash, or you will protonate the pyrazole and lose it to the aqueous layer.[1]

References

  • Royal Society of Chemistry (RSC). Tips for Flash Column Chromatography: Deactivation of Silica. [1]

  • University of Rochester, Dept. of Chemistry. Flash Chromatography Guide: Acid Sensitive Compounds & Base Modifiers. [1]

  • PubChem. Compound Summary: 4-Iodopyrazole & Phenylpyrazole Derivatives.[1][3][4] (Physical property verification).[1] [4]

  • ResearchGate. Discussions on Purification of Pyrazoles and Amine Additives.

Sources

Technical Support Center: Synthesis of 4-Iodopyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-iodopyrazole. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered during the iodination of pyrazole. 4-Iodopyrazoles are crucial building blocks in medicinal chemistry and materials science, primarily serving as versatile intermediates in cross-coupling reactions.[1] Achieving high yields and purity is paramount for downstream applications. This guide provides in-depth, experience-driven advice in a direct question-and-answer format.

Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific experimental issues you may be facing. The advice provided is based on established chemical principles and validated experimental data.

Q1: My yield of 4-iodopyrazole is consistently low. What are the most likely causes and how can I improve it?

Low yields in the direct iodination of pyrazole are often traced back to several key factors: suboptimal reaction conditions, inefficient activation of the iodinating agent, or product loss during workup and purification.

Causality & Recommended Actions:

  • Insufficient Electrophilicity of Iodine: Molecular iodine (I₂) itself is a relatively weak electrophile. For an efficient reaction with the electron-rich pyrazole ring, it often requires an oxidizing agent to generate a more potent electrophilic iodine species (e.g., I⁺).[1]

    • Solution: A highly effective and environmentally friendly approach is the use of hydrogen peroxide (H₂O₂) as an oxidant in conjunction with I₂.[1][2] This system generates the active iodinating species in situ. A patented method describes achieving yields of over 85% by heating pyrazole and iodine to 70-80 °C and then adding an aqueous solution of H₂O₂.[3]

  • Reaction Equilibrium: The iodination of pyrazole is a reversible reaction that produces hydrogen iodide (HI) as a byproduct. As HI concentration increases, it can shift the equilibrium back towards the starting materials, thus lowering the yield.

    • Solution: The addition of a base or an oxidizing agent can neutralize or consume the HI, driving the reaction forward. Using an oxidant like H₂O₂ or iodic acid (HIO₃) is particularly effective as it regenerates the iodine electrophile from HI.[3][4]

  • Inadequate Temperature Control: The reaction temperature can significantly impact the rate and selectivity of the iodination.

    • Solution: For the I₂/H₂O₂ system, a temperature range of 50-100 °C is often optimal.[3] It's crucial to monitor the reaction temperature, especially during the dropwise addition of the oxidant, to maintain control over the reaction rate.[3]

  • Product Loss During Workup: 4-Iodopyrazole has some volatility and water solubility, which can lead to losses during extraction and solvent removal.

    • Solution: After quenching the reaction, ensure the pH is adjusted to 6-8 to precipitate the product.[3] When performing extractions, use a suitable organic solvent like dichloromethane and perform multiple extractions to ensure complete recovery.[1] During solvent evaporation, use a rotary evaporator with care to avoid loss of the product.[5]

Q2: I am observing the formation of di-iodinated or other side products. How can I improve the regioselectivity for the 4-position?

The pyrazole ring has multiple positions susceptible to electrophilic attack. While the 4-position is generally the most electron-rich and sterically accessible, over-iodination or substitution at other positions can occur under harsh conditions.

Causality & Recommended Actions:

  • Excess Iodinating Agent: Using a large excess of the iodinating agent can lead to the formation of di-iodinated species.

    • Solution: Carefully control the stoichiometry of the reagents. Using approximately 0.5 equivalents of I₂ and 0.6 equivalents of H₂O₂ relative to the pyrazole substrate has been shown to be effective for mono-iodination.[1]

  • Reaction Conditions: High temperatures and prolonged reaction times can sometimes lead to the formation of undesired isomers or decomposition products.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[1][3] Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts.[5]

Q3: My purification of 4-iodopyrazole by column chromatography is resulting in significant product loss. Are there alternative purification methods?

While column chromatography is a standard purification technique, it can sometimes be inefficient for moderately polar compounds like 4-iodopyrazole.

Causality & Recommended Actions:

  • Product Streaking on Silica Gel: The slightly acidic nature of silica gel can sometimes lead to product streaking and poor separation.

    • Solution: Consider neutralizing the silica gel with a small amount of a non-polar amine, such as triethylamine, in the eluent system.

  • Alternative Purification Strategy: For many direct iodination protocols, the product can be isolated in high purity without the need for chromatography.

    • Solution: A highly effective method involves crystallization directly from the reaction mixture. After the reaction is complete, quenching with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by adjusting the pH to neutral (6-8) with a base like sodium hydroxide, can induce the crystallization of 4-iodopyrazole as a solid.[3] The solid can then be collected by filtration, washed with cold water, and dried.[1] This method is particularly suitable for larger-scale syntheses.[3]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of 4-iodopyrazole.

What is the most reliable and high-yielding method for the synthesis of 4-iodopyrazole?

For the direct iodination of pyrazole, the use of molecular iodine (I₂) in combination with an oxidizing agent such as hydrogen peroxide (H₂O₂) in an aqueous medium is considered a robust, scalable, and environmentally friendly method.[1][2] A specific patent describes a procedure that consistently provides yields greater than 85% and a purity of over 98%.[3] This method involves heating a mixture of pyrazole and iodine, followed by the controlled addition of hydrogen peroxide. The product can then be isolated by crystallization.[3]

What is the role of each reagent in the I₂/H₂O₂ iodination system?
  • Pyrazole: The starting heterocyclic compound that undergoes electrophilic substitution.

  • Iodine (I₂): The source of iodine atoms for the substitution reaction.

  • Hydrogen Peroxide (H₂O₂): An oxidizing agent that converts I₂ into a more potent electrophilic iodinating species and also oxidizes the HI byproduct back to I₂, driving the reaction to completion.[1]

  • Base (e.g., NaOH): Used during the workup to neutralize the acidic reaction mixture and facilitate the precipitation of the 4-iodopyrazole product.[3]

  • Sodium Thiosulfate (Na₂S₂O₃): A quenching agent used to remove any unreacted iodine from the reaction mixture.[1]

How can I monitor the progress of the reaction?

The progress of the iodination reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][3] A small aliquot of the reaction mixture can be taken at regular intervals, worked up, and analyzed. The disappearance of the pyrazole starting material and the appearance of the 4-iodopyrazole product spot/peak will indicate the progression of the reaction.

Data Summary: Comparison of Iodination Methods

MethodIodinating Agent(s)SolventTemperature (°C)Typical Yield (%)Key Advantages
Oxidative Iodination I₂, H₂O₂Water50-10085-100Green, high-yielding, scalable.[1][3]
NIS in Acid N-Iodosuccinimide (NIS), H₂SO₄VariousRoom TempGoodEffective for deactivated pyrazoles.[1]
Iodine Monochloride ICl, Li₂CO₃DichloromethaneRoom TempUp to 95Effective for N-acyl pyrazoles.[1]
Electrochemical KIAqueous KI-CHCl₃Not specifiedGoodAvoids hazardous reagents.[6]

Recommended Experimental Protocol: High-Yield Synthesis of 4-Iodopyrazole via Oxidative Iodination

This protocol is adapted from a high-yield procedure described in the patent literature.[3]

Materials:

  • Pyrazole (0.5 mol, 34 g)

  • Iodine (63.5 g)

  • 50 wt% Hydrogen Peroxide solution (43 g)

  • 15 wt% Sodium Hydroxide solution

  • Deionized Water

  • Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer.

Procedure:

  • To the three-necked round-bottom flask, add pyrazole (34 g, 0.5 mol) and iodine (63.5 g).

  • Begin stirring the mixture and heat it in a water bath to 70 ± 2 °C.

  • Once the temperature is stable, begin the dropwise addition of the 50 wt% hydrogen peroxide solution (43 g) via the dropping funnel. Maintain the reaction temperature at 80 ± 2 °C during the addition.

  • After the addition is complete, continue to stir the reaction mixture at 80 ± 2 °C and monitor the reaction progress by HPLC until the pyrazole is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add the 15 wt% sodium hydroxide solution to the stirred mixture until the pH reaches 7.

  • Cool the neutralized mixture further in an ice bath to induce crystallization.

  • Collect the pale yellow crystals of 4-iodopyrazole by vacuum filtration.

  • Wash the crystals with a small amount of cold deionized water.

  • Dry the product under vacuum to obtain 4-iodopyrazole (expected yield: ~83 g, 85.6%).

Visualizations

Reaction Mechanism: Electrophilic Iodination of Pyrazole

Caption: Mechanism of pyrazole iodination with I₂/H₂O₂.

Troubleshooting Workflow for Low Yield

G start Low Yield of 4-Iodopyrazole check_reagents Check Reagent Stoichiometry (I₂, H₂O₂) start->check_reagents check_temp Verify Reaction Temperature (50-100 °C) check_reagents->check_temp Correct adjust_reagents Adjust to Optimal Ratio (e.g., 0.5 eq I₂, 0.6 eq H₂O₂) check_reagents->adjust_reagents Incorrect check_workup Review Workup Procedure check_temp->check_workup Correct control_temp Implement Precise Temperature Control check_temp->control_temp Incorrect optimize_workup Optimize pH Adjustment & Crystallization/Extraction check_workup->optimize_workup Suboptimal end Improved Yield check_workup->end Optimal adjust_reagents->end control_temp->end optimize_workup->end

Caption: Troubleshooting workflow for low yield issues.

Parameter Interdependencies in 4-Iodopyrazole Synthesis

G Yield Yield & Purity Temp Temperature Temp->Yield affects rate & side reactions Time Reaction Time Temp->Time Time->Yield affects completion & side reactions Stoich Stoichiometry Stoich->Yield controls selectivity Stoich->Time Workup Workup/Purification Workup->Yield determines recovery

Caption: Key parameter relationships in the synthesis.

References

  • Iodine-mediated synthesis of 4-selanylpyrazoles. (2021). RSC Publishing. Retrieved February 4, 2026, from [Link]

  • CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole. (2020). Google Patents.
  • Yazıcı, C. (2008). Synthesis of 4-iodopyrazole derivatives (Master's thesis, İzmir Institute of Technology). Retrieved February 4, 2026, from [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry. Retrieved February 4, 2026, from [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2022). National Institutes of Health. Retrieved February 4, 2026, from [Link]

  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. (2019). Beilstein Journals. Retrieved February 4, 2026, from [Link]

  • Pereira, C. M. P., & Zora, M. (2008). Synthesis of 4-iodopyrazoles: A Brief Review. Mini-Reviews in Organic Chemistry, 5(4), 331-335.
  • Green iodination of pyrazoles with iodine/hydrogen peroxide in water. (2012). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (2022). MDPI. Retrieved February 4, 2026, from [Link]

  • A novel method of iodination and azo bond formation by nitrogen triiodide. (2021). Sciforum. Retrieved February 4, 2026, from [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2017). National Institutes of Health. Retrieved February 4, 2026, from [Link]

  • Electrosynthesis of 4-iodopyrazole and its derivatives. (2010). ResearchGate. Retrieved February 4, 2026, from [Link]

Sources

Technical Support Center: Regioselective Synthesis of 4-Iodopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-iodopyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize 4-iodopyrazoles as critical intermediates in the construction of complex molecular architectures. 4-Iodopyrazoles are invaluable building blocks, particularly for their utility in cross-coupling reactions to form C-C, C-N, and C-O bonds.

This document provides in-depth, field-proven insights into common synthetic challenges, offering practical solutions in a direct question-and-answer format. We will explore the causality behind experimental choices to empower you to not only follow protocols but also to troubleshoot and adapt them effectively.

Frequently Asked Questions (FAQs)

Q1: Why is the C4-position of the pyrazole ring the most common site for electrophilic iodination?

The regioselectivity of electrophilic substitution on a pyrazole ring is governed by the electronic properties of the heterocycle. The pyrazole ring is an electron-rich aromatic system. The nitrogen atom at the N1 position is pyrrole-like and donates electron density into the ring, while the N2 nitrogen is pyridine-like and is electron-withdrawing. Molecular orbital calculations and experimental evidence consistently show that the C4 position has the highest electron density, making it the most nucleophilic and thus the most susceptible to attack by an electrophile, such as an iodinating agent.[1] This inherent electronic preference is the primary reason for the high regioselectivity observed in most direct C-H iodination reactions of pyrazoles.

Q2: What are the most common methods for the regioselective synthesis of 4-iodopyrazoles?

Several reliable methods exist, and the choice often depends on the substituents present on the pyrazole ring, scalability, and green chemistry considerations. The most prevalent methods involve direct C-H iodination using an electrophilic iodine source. Key examples include:

  • Molecular Iodine (I₂) with an Oxidant: This is a widely used, cost-effective method. An oxidant such as hydrogen peroxide (H₂O₂) or ceric ammonium nitrate (CAN) is required to oxidize I₂ to a more potent electrophilic species (e.g., I⁺ or its equivalent).[2][3] The I₂/H₂O₂ system is particularly attractive as it uses water as a solvent and produces water as the only byproduct.[1][3]

  • N-Iodosuccinimide (NIS): NIS is a mild and efficient source of electrophilic iodine. It is particularly effective for pyrazoles bearing electron-withdrawing groups that deactivate the ring towards less reactive iodinating agents.[2] Reactions are often run in solvents like acetonitrile or, for highly deactivated substrates, in acidic media like acetic acid/TFA.[2]

  • Iodine Monochloride (ICl): ICl is a highly reactive iodinating agent that can be effective for various pyrazole substrates. A base like lithium carbonate (Li₂CO₃) is often added to neutralize the HCl generated during the reaction, preventing potential side reactions.[4]

Q3: Can I synthesize a 5-iodopyrazole via direct electrophilic iodination?

Generally, no. Direct electrophilic iodination overwhelmingly favors the C4 position. To achieve C5-iodination, a different strategy based on directed ortho-metalation is required. This typically involves deprotonating the C5 position with a strong base, such as n-butyllithium (n-BuLi), to form a pyrazolide anion, which is then quenched with an iodine source like molecular iodine (I₂).[2][5] This method provides excellent regioselectivity for the 5-iodo isomer, highlighting the importance of choosing the correct synthetic strategy based on the desired regioisomer.[5]

G cluster_4 C4-Iodination (Electrophilic) cluster_5 C5-Iodination (Directed Metalation) start4 Pyrazole Substrate reagent4 Electrophilic Iodine Source (e.g., I₂/Oxidant, NIS, ICl) start4->reagent4 High electron density at C4 product4 4-Iodopyrazole reagent4->product4 Electrophilic Aromatic Substitution start5 Pyrazole Substrate reagent5a 1. Strong Base (n-BuLi) start5->reagent5a C5-H is most acidic reagent5b 2. Iodine (I₂) reagent5a->reagent5b Forms C5-anion product5 5-Iodopyrazole reagent5b->product5 Nucleophilic attack

Caption: Contrasting pathways for C4 vs. C5 pyrazole iodination.

Troubleshooting Guide

Q: My iodination reaction is stalled or showing low conversion. What should I do?

A: This is a common issue, often related to insufficient reactivity of either the substrate or the iodinating agent.

  • Scientific Rationale: Electrophilic iodination is an electrophilic aromatic substitution reaction. If the pyrazole ring is substituted with electron-withdrawing groups (e.g., -CF₃, -SO₂NH₂, -CN), its nucleophilicity is reduced, making the reaction sluggish.[2] Similarly, if the iodinating agent is not sufficiently electrophilic, the reaction will not proceed efficiently.

  • Troubleshooting Steps:

    • Increase Temperature: For many protocols, gently heating the reaction (e.g., to 40-80 °C) can provide the necessary activation energy to overcome the reaction barrier.[2][6]

    • Increase Reagent Stoichiometry: Ensure you are using a sufficient excess of the iodinating agent. For I₂/oxidant systems, a slight excess of both reagents may be necessary. For NIS, using 1.5 equivalents is a common practice.[2]

    • Switch to a More Potent Reagent System: If your substrate is highly deactivated, the I₂/H₂O₂ system may not be strong enough. Switch to a more powerful system like N-Iodosuccinimide (NIS) in an acidic medium (e.g., AcOH/TFA) or use a combination of I₂ and a strong oxidant like Ceric Ammonium Nitrate (CAN).[2]

Q: I am observing the formation of multiple iodinated products or other side products. How can I improve selectivity?

A: Poor selectivity can arise from over-iodination or side reactions with functional groups on your substrate.

  • Scientific Rationale: While the C4 position is electronically favored, highly activated pyrazoles can sometimes undergo di- or even tri-iodination if the reaction is left for too long or if conditions are too harsh. Furthermore, certain reagents can react with other parts of the molecule. For example, CAN can sometimes act as a nitrating agent for electron-rich N-aryl substituents.[2]

  • Troubleshooting Steps:

    • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of starting material and the formation of the desired product. Stop the reaction as soon as the starting material is consumed to prevent the formation of over-iodinated byproducts.

    • Control Stoichiometry: Carefully control the amount of iodinating agent used. Use no more than 1.0-1.2 equivalents for mono-iodination.

    • Choose a Milder Reagent: If you suspect side reactions, switch to a milder system. For instance, if CAN is causing unwanted nitration, use the I₂/H₂O₂ system in water, which is highly selective for C-H iodination.[1][3]

    • Modify pH: For reactions generating acid (e.g., using ICl), the addition of a non-nucleophilic base like Li₂CO₃ or NaHCO₃ can prevent acid-catalyzed decomposition or side reactions.[4]

Caption: A decision-making workflow for troubleshooting common issues.

Q: My work-up is problematic, and I have trouble isolating a pure product. What are the best practices?

A: Proper quenching and purification are critical for obtaining high-purity 4-iodopyrazoles.

  • Scientific Rationale: After the reaction is complete, residual iodine and other reactive species must be neutralized (quenched) to prevent further reactions during work-up and purification. 4-iodopyrazoles can vary in polarity, so the purification method must be tailored accordingly.

  • Work-up and Purification Protocol:

    • Quenching: Cool the reaction mixture to room temperature. To remove excess iodine (which appears as a brown/purple color), add a saturated aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the color disappears.[1][2]

    • Extraction: If the reaction was performed in an organic solvent, wash the solution with the quenching agent, followed by brine. If the reaction was in water, extract the product into an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate.[1]

    • Drying and Concentration: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1]

Validated Experimental Protocols

Method A: Green Iodination using Iodine/Hydrogen Peroxide in Water

This protocol is highly recommended for its environmental friendliness, simplicity, and effectiveness with a range of N-substituted pyrazoles.[1][3]

  • Reaction Setup: In a round-bottom flask, suspend the pyrazole substrate (1.0 eq.) in deionized water.

  • Reagent Addition: Add molecular iodine (I₂, 0.5 - 0.6 eq.). The system is catalytic in iodine.

  • Initiation: Begin stirring the suspension vigorously. Add 30% hydrogen peroxide (H₂O₂, 0.6 - 1.2 eq.) dropwise to the mixture at room temperature.

  • Reaction: Continue stirring at room temperature. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:EtOAc). Reaction times can range from 1 to 24 hours.

  • Work-up: Upon completion, quench the excess iodine by adding a 5% aqueous solution of sodium bisulfite until the dark color dissipates.[1]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water and dry under vacuum. If the product is an oil, extract it with an organic solvent like DCM.

Method B: Iodination of Electron-Deficient Pyrazoles with N-Iodosuccinimide (NIS)

This protocol is robust for substrates that are unreactive under milder conditions, such as those bearing trifluoromethyl groups.[2]

  • Reaction Setup: Dissolve the pyrazole substrate (1.0 eq.) in a 1:1 mixture of glacial acetic acid and trifluoroacetic acid (TFA).

  • Reagent Addition: Add N-Iodosuccinimide (NIS, 1.5 eq.) to the solution.

  • Reaction: Heat the reaction mixture to 80 °C and stir overnight (approx. 16 hours).[2]

  • Work-up: Cool the solution to room temperature and dilute with dichloromethane (DCM).

  • Washing: Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2x) and then with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (3x) to neutralize the acids.[2]

  • Isolation & Purification: Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the pure 4-iodopyrazole.[2]

Comparative Data of Iodination Methods
MethodReagentsSolvent(s)Temp.Typical Yield (%)RegioselectivityNotes
I₂ / H₂O₂ I₂, H₂O₂WaterRoom Temp63 - 100%C4Green, practical, and ideal for many substrates.[1][3]
I₂ / CAN I₂, (NH₄)₂Ce(NO₃)₆AcetonitrileReflux75 - 90%C4Stronger oxidizing conditions; effective for less reactive pyrazoles.[2]
NIS N-IodosuccinimideAcOH / TFA80 °C36 - 71%C4Excellent for electron-deficient and acid-sensitive substrates.[2]
ICl ICl, Li₂CO₃DichloromethaneRoom Tempup to 95%C4Highly reactive; base is crucial to neutralize byproduct HCl.[4]

References

  • The Journal of Organic Chemistry. Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. Available from: [Link]

  • RSC Publishing. Iodine-mediated synthesis of 4-selanylpyrazoles. Available from: [Link]

  • Middle East Technical University. SYNTHESIS OF 4-IODOPYRAZOLE DERIVATIVES. Available from: [Link]

  • Beilstein Journals. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Available from: [Link]

  • ResearchGate. Synthesis of pyrazoles and 4-iodopyrazoles via electrophilic.... Available from: [Link]

  • The Journal of Organic Chemistry. Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of 4-iodopyrazoles: A Brief Review. Available from: [Link]

  • National Institutes of Health. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Available from: [Link]

  • Chemistry Stack Exchange. Pyrazole iodination. Available from: [Link]

  • ResearchGate. (PDF) Direct Iodination of 3- and 4-Nitropyrazoles with a Reagent Based on Iodine Monochloride and Silver Sulfate. Available from: [Link]

  • PubMed Central. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Available from: [Link]

  • MDPI. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Available from: [Link]

  • ResearchGate. Green iodination of pyrazoles with iodine/hydrogen peroxide in water. Available from: [Link]

  • Google Patents. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole.

Sources

Technical Support Center: Pyrazole Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Subject: Overcoming Low Yields and Regioselectivity Issues in Pyrazole Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Heterocycle Synthesis Support Center. If you are reading this, you are likely staring at an LC-MS trace showing a mixture of regioisomers, a stubborn intermediate that won't cyclize, or a crude oil that refuses to crystallize.

Pyrazoles are privileged scaffolds in medicinal chemistry (e.g., Celecoxib, Rimonabant), yet their synthesis is deceptively simple. The classic condensation of hydrazines with 1,3-dicarbonyls (Knorr synthesis) often fails due to subtle electronic and steric mismatches.

This guide moves beyond textbook definitions to address the causality of failure. We will treat your synthesis as a system of competing rates and solubility parameters.

Module 1: The Regioselectivity Paradox (Knorr Synthesis)

The Issue: You reacted a substituted hydrazine with an unsymmetrical 1,3-diketone and obtained a 60:40 mixture of isomers (1,3- vs 1,5-substituted), significantly lowering the yield of the desired target.

The Diagnostic: Regioselectivity in the Knorr synthesis is dictated by the initial nucleophilic attack.

  • Hydrazine: The terminal nitrogen (

    
    ) is the most nucleophilic.
    
  • Diketone: The most electrophilic carbonyl is usually the one least sterically hindered or most electron-deficient.

However, in protic solvents like Ethanol (EtOH), solvent shells can mask these electronic differences.

The Solution: Fluorinated Alcohol Solvents (The "HFIP Effect") Switching your solvent from Ethanol to 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) can flip or drastically enhance regioselectivity.[1]

  • Mechanism: HFIP is a strong Hydrogen-Bond Donor (HBD). It selectively coordinates to the most basic carbonyl oxygen of the 1,3-diketone, increasing its electrophilicity and "guiding" the incoming hydrazine.

  • Protocol: Run the reaction in HFIP at room temperature.

  • Evidence: Research has shown HFIP can boost regioselectivity ratios from ~1:1 (in EtOH) to >95:5.

Experimental Workflow: Regioselective Control

G Start Input: Unsymmetrical 1,3-Diketone + Hydrazine Decision Solvent Selection Start->Decision EtOH Standard: Ethanol (Weak H-Bond Donor) Decision->EtOH Standard Protocol HFIP Advanced: HFIP (Strong H-Bond Donor) Decision->HFIP Optimization Result_Mix Outcome: Mixture of Isomers (Low Yield) EtOH->Result_Mix Poor Carbonyl Discrimination Result_Pure Outcome: High Regioselectivity (>90% Desired Isomer) HFIP->Result_Pure Selective Carbonyl Activation

Figure 1: Decision tree for solvent selection to improve regioselectivity in Knorr synthesis.

Module 2: The "Stalled" Intermediate (Incomplete Cyclization)

The Issue: LC-MS shows full consumption of starting materials, but the mass corresponds to the hydrazone intermediate (M+18 or similar relative to product), not the pyrazole. The ring refuses to close.

The Diagnostic: The initial condensation (C=N bond formation) is fast, but the second step (cyclization/dehydration) is slower, especially if the diketone possesses bulky substituents or if the system is electron-rich.

The Solution: Acid Catalysis & Dehydration

  • Brønsted Acid Additive: Add 5–10 mol% Acetic Acid (AcOH) or TFA to the reaction mixture. This protonates the remaining carbonyl, making it susceptible to intramolecular attack.

  • Microwave Irradiation: If the reaction is stalled at the hydrazone, heat the mixture in a microwave reactor (100–120 °C) for 10–20 minutes. This overcomes the activation energy barrier for the 5-exo-trig cyclization.

Pro-Tip: If using aryl hydrazines, avoid strong mineral acids (HCl) initially, as they can protonate the hydrazine nitrogen, rendering it non-nucleophilic and killing the reaction before it starts.

Module 3: Purification "Nightmares" (Isolation Strategies)

The Issue: Your pyrazole formed, but it is co-eluting with side products (azines) on silica gel, or it is an oil that won't crystallize.

The Diagnostic: Pyrazoles are amphoteric (they can act as both weak acids and weak bases). Standard silica chromatography often leads to "streaking" due to interactions with silanol groups.

The Solution: The "Salt Crash" Method Instead of chromatography, exploit the basicity of the pyrazole nitrogen to purify via salt formation.

Protocol: Acid-Base Purification
  • Dissolution: Dissolve the crude reaction mixture in a non-polar solvent (e.g., Ethyl Acetate or Ether).

  • Salt Formation: Add a solution of anhydrous acid (e.g., HCl in dioxane or Oxalic acid).

    • Observation: The pyrazole should precipitate as a solid salt, while non-basic impurities (unreacted diketones, neutral side products) remain in solution.

  • Filtration: Filter the solid salt and wash with cold ether.

  • Free-Basing: Suspend the salt in water/DCM and adjust pH to ~9-10 with NaOH or

    
    . Extract the pure pyrazole into the organic layer.
    

Solvent Compatibility Table

SolventRole in SynthesisProsCons
Ethanol (EtOH) StandardCheap, green, good solubility.Poor regioselectivity; difficult to remove traces.
HFIP Recommended Excellent regiocontrol ; stabilizes intermediates.Expensive; requires recycling.
Acetic Acid Catalyst/SolventPromotes cyclization.Hard to remove during workup (requires neutralization).
Water Green ChemistryProduct often precipitates out (easy isolation).Poor solubility for lipophilic substrates.
Module 4: Alternative Pathways (When Knorr Fails)

If the condensation method fails due to steric bulk or sensitivity, switch to 1,3-Dipolar Cycloaddition .

Workflow:

  • Reagents: Alkyne + Diazo compound (or Nitrile Imine generated in situ).

  • Catalyst: Copper(I) (Click Chemistry conditions).

  • Benefit: This method is strictly regioselective (1,4-disubstituted pyrazoles) and tolerates functional groups that would decompose under the acidic/thermal conditions of Knorr synthesis.

Cycloaddition Precursors Precursors: Alkyne + Hydrazonoyl Chloride InSitu In Situ Generation: Nitrile Imine Dipole (Base Mediated) Precursors->InSitu TEA, DCM, r.t. Catalysis Cu(I) Catalysis (Optional for Regiocontrol) InSitu->Catalysis Click Conditions Product Product: Regiodefined Pyrazole InSitu->Product Thermal [3+2] Catalysis->Product High Yield

Figure 2: Workflow for 1,3-Dipolar Cycloaddition as an alternative to condensation.

Frequently Asked Questions (FAQ)

Q: I am seeing a side product with double the molecular weight. What is it? A: This is likely the Azine . It forms when one hydrazine molecule reacts with two diketone molecules (or vice versa) before cyclizing.

  • Fix: Ensure you use a slight excess of hydrazine (1.1–1.2 equiv) and add the diketone slowly to the hydrazine solution (Inverse Addition) to keep the hydrazine concentration high relative to the electrophile.

Q: My pyrazole is water-soluble and I can't extract it. What now? A: Small, polar pyrazoles are notoriously difficult to extract.

  • Fix: Use continuous extraction (Liquid-Liquid) with Chloroform for 24 hours. Alternatively, evaporate the aqueous layer to dryness and triturate the solids with hot Ethyl Acetate or 10% MeOH/DCM.

Q: Can I use hydrate forms of hydrazine? A: Yes, Hydrazine Monohydrate (


) is standard and safer than anhydrous hydrazine. However, if your diketone is moisture-sensitive, use hydrazine hydrochloride with a stoichiometric amount of base (e.g., NaOAc) in a dry solvent.
References
  • Fustero, S., et al. (2011).[2] From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles.[2] Chemical Reviews, 111(11), 6984-7034.[2][3] Link

  • Fustero, S., et al. (2008).[1] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[2][4] The Journal of Organic Chemistry, 73(9), 3523-3529.[5] Link

  • Tang, X., et al. (2012). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from Acetylenic Ketones and Hydrazines.[3] The Journal of Organic Chemistry. Link

  • Google Patents. (2011). Process for the purification of pyrazoles via acid addition salts.[6] DE102009060150A1. Link

  • Li, J. (2009). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications - Knorr Pyrazole Synthesis. Springer. Link

Sources

Validation & Comparative

Comparative Guide: Biological Activity of 4-(4-Iodophenyl)-1H-pyrazole vs. Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(4-Iodophenyl)-1H-pyrazole , a critical scaffold in medicinal chemistry. While often utilized as a high-value intermediate for Suzuki-Miyaura cross-coupling to generate complex kinase inhibitors, the molecule itself possesses distinct physicochemical and biological properties relevant to Fragment-Based Drug Discovery (FBDD).

Executive Summary & Molecule Profile

4-(4-Iodophenyl)-1H-pyrazole (CAS: 1399654-06-8) represents a "privileged structure" in drug design. It serves a dual purpose:

  • Bioactive Fragment: A lipophilic, halogen-bond-capable scaffold that binds to hydrophobic pockets in enzymes (e.g., Kinases, ADH).

  • Synthetic Linchpin: The para-iodine substituent acts as a reactive handle for late-stage diversification, allowing the rapid synthesis of biphenyl-pyrazole libraries (e.g., Lck, p38 MAPK inhibitors).

Chemical Identity
FeatureSpecification
IUPAC Name 4-(4-iodophenyl)-1H-pyrazole
Molecular Formula C₉H₇IN₂
Molecular Weight 270.07 g/mol
Key Substituent Iodine (C-4 position of phenyl) : High polarizability, halogen bond donor (

-hole).[1][2]
Core Scaffold 1H-Pyrazole : Hydrogen bond donor (NH) and acceptor (N).

Mechanistic Profile: The "Iodine Effect"

The biological superiority of the iodinated analog over its hydrogen or fluoro counterparts stems from two key mechanistic pillars:

A. Halogen Bonding ( -Hole Interaction)

Unlike fluorine (which is electronegative and repels nucleophiles), the iodine atom in 4-(4-iodophenyl)-1H-pyrazole exhibits a positive electrostatic potential cap (the


-hole) on its outer surface. This allows it to form highly specific halogen bonds  with backbone carbonyl oxygens or sulfhydryl groups (e.g., Cys residues) in the ATP-binding pockets of kinases (Src, Lck, p38).
B. Lipophilicity & Membrane Permeability

The iodine atom significantly increases the partition coefficient (LogP), enhancing the molecule's ability to penetrate cell membranes compared to the unsubstituted phenyl analog.

DOT Diagram: Mechanism of Action & Structural Logic

MOA cluster_0 Chemical Features cluster_1 Biological Interaction Iodo Iodine Atom (High Polarizability) SigmaHole Sigma-Hole Formation (Positive Potential) Iodo->SigmaHole Generates Pyrazole Pyrazole Core (H-Bond Donor/Acceptor) Target Target Protein (Kinase/ADH) Pyrazole->Target H-Bonding (Hinge Region) Phenyl Phenyl Linker (Rigid Spacer) Hydrophobic Hydrophobic Pocket Occupancy Phenyl->Hydrophobic Pi-Stacking SigmaHole->Target Halogen Bond (vs Carbonyl/Cys)

Caption: Structural dissection of 4-(4-iodophenyl)-1H-pyrazole showing the critical role of the iodine atom in facilitating halogen bonding and hydrophobic interactions within protein targets.

Comparative Analysis: Performance vs. Analogs

This section objectively compares the 4-iodophenyl variant against standard analogs used in medicinal chemistry.

Table 1: Biological & Physicochemical Comparison
Feature4-(4-Iodophenyl)-1H-pyrazole 4-Phenyl-1H-pyrazole (Parent)4-(4-Fluorophenyl)-1H-pyrazole 4-Iodopyrazole (Distinct Class)
Primary Utility Kinase Scaffold / FBDD Hit General ScaffoldMetabolic Stability ProbeADH Inhibitor (Gold Standard)
LogP (Predicted) ~3.2 (High Lipophilicity)~2.0~2.2~1.2
Halogen Bonding Strong (Large

-hole)
NoneWeak/NegligibleStrong (Direct ring attachment)
Metabolic Stability Moderate (C-I bond is reactive)Low (p-hydroxylation prone)High (Blocked metabolism)High
Key Target Lck, p38 MAPK (Fragment) Lck (Weak)p38 MAPK (Fragment)Alcohol Dehydrogenase
Synthetic Role Suzuki Coupling Handle InertInertSuzuki Coupling Handle
Detailed Analysis of Analogs
1. Vs. 4-Phenyl-1H-pyrazole (The Parent)
  • Performance: The unsubstituted parent is often 10-50x less potent in kinase assays because it lacks the "anchor" in the hydrophobic back-pocket that the iodine provides.

  • Metabolism: The parent compound is rapidly metabolized via hydroxylation at the para-position. The iodine blocks this metabolic soft spot, though it introduces susceptibility to dehalogenation under specific conditions.

2. Vs. 4-(4-Fluorophenyl)-1H-pyrazole (The Bioisostere)
  • Performance: Fluorine is often used to block metabolism without adding bulk. However, it does not offer the halogen bonding capability of iodine. In targets where the binding pocket is deep and hydrophobic (e.g., p38 MAPK), the Iodo-analog often shows higher intrinsic affinity (lower

    
    ) due to better shape complementarity and dispersion forces.
    
3. Vs. 4-Iodopyrazole (The Confusion Point)
  • Clarification: Researchers often confuse 4-(4-iodophenyl)pyrazole with 4-iodopyrazole.

    • 4-Iodopyrazole: A potent inhibitor of Alcohol Dehydrogenase (ADH) (

      
       in nanomolar range).
      
    • 4-(4-Iodophenyl)pyrazole: Too bulky for the ADH active site. Instead, it is a scaffold for Kinase Inhibitors (e.g., Src, Lck).

Experimental Protocols

Protocol A: Synthesis via Suzuki-Miyaura Coupling (Standard)

To generate bioactive biphenyl derivatives from the 4-iodophenyl scaffold.

  • Reagents: 4-(4-iodophenyl)-1H-pyrazole (1.0 eq), Arylboronic acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).
  • Solvent: Dioxane/Water (4:1).

  • Conditions: Degas with argon for 10 min. Heat to 90°C for 12 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

  • Validation:

    
    -NMR (Disappearance of iodophenyl signals, appearance of new aryl protons).
    
Protocol B: In Vitro Kinase Inhibition Assay (Lck/p38)

To evaluate the biological efficacy of the scaffold and its derivatives.

  • Preparation: Dissolve compounds in 100% DMSO (10 mM stock). Serial dilute (1:3) to generate an 8-point dose-response curve.

  • Reaction Mix: Combine Kinase (e.g., Lck, 5 nM), Peptide Substrate (e.g., Poly Glu:Tyr, 0.2 mg/mL), and ATP (

    
     concentration) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM 
    
    
    
    , 1 mM DTT).
  • Initiation: Add compound (2.5 µL) to the reaction mix (22.5 µL). Incubate for 10 min at RT. Add ATP to start.

  • Incubation: 60 minutes at RT.

  • Detection: Use ADP-Glo™ or similar luminescent assay. Add Reagent I (40 min), then Reagent II (30 min).

  • Analysis: Read luminescence. Fit data to Sigmoidal Dose-Response equation to calculate

    
    .
    

Synthetic Utility & Pathway Visualization

The 4-(4-iodophenyl) scaffold is rarely the "final drug" but rather the gateway to high-potency inhibitors. The iodine allows for the modular construction of libraries.

DOT Diagram: Synthetic Diversification Pathway

Synthesis Start 4-(4-Iodophenyl)-1H-pyrazole (Scaffold) Reaction1 Suzuki Coupling (Ar-B(OH)2, Pd) Start->Reaction1 Reaction2 Sonogashira Coupling (Alkyne, Cu/Pd) Start->Reaction2 Product1 4-(Biphenyl)-pyrazoles (Lck/Src Inhibitors) Reaction1->Product1 Product2 4-(Alkynylphenyl)-pyrazoles (Rigid Linkers) Reaction2->Product2 Target1 High Potency Kinase Inhibition (IC50 < 50 nM) Product1->Target1

Caption: The 4-iodophenyl scaffold serves as a divergence point. Palladium-catalyzed cross-couplings transform the iodine handle into biaryl or alkynyl systems essential for high-affinity kinase inhibition.

References

  • BenchChem. (2025).[3] A Comparative Guide to the Biological Activity of 4-Iodopyrazole and Other Pyrazole Derivatives.

  • Wyatt, P. G., et al. (2008).[4] Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor.[4] Journal of Medicinal Chemistry, 51(16), 4986-4999.[4]

  • Li, T. K., & Theorell, H. (1969). Human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs. Acta Chemica Scandinavica, 23, 892-902. (Foundational reference for pyrazole ADH inhibition).
  • Biosynth. (2025).[5] Product Datasheet: 4-(4-Iodophenyl)-1H-pyrazole (CAS 1399654-06-8).

  • Stachlewitz, R., et al. (2005). A-770041, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection. Journal of Pharmacology and Experimental Therapeutics, 315(1), 36-41.

Sources

Definitive Structural Elucidation of Halogenated Pyrazole Regioisomers via Single-Crystal XRD

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Diffraction Analysis of Halogenated Pyrazole Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Introduction: The Regioisomer Challenge in Medicinal Chemistry

Pyrazole scaffolds are ubiquitous in modern pharmacology, serving as the core pharmacophore in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra).[1][2] However, the introduction of halogen substituents—critical for modulating lipophilicity and metabolic stability—creates significant synthetic challenges.[1] Specifically, the N-alkylation or acylation of asymmetric pyrazoles frequently yields a mixture of 3-substituted and 5-substituted regioisomers.[2]

Distinguishing these isomers is notoriously difficult.[1][2] In solution, annular tautomerism (rapid proton exchange between N1 and N2) often renders NMR spectra ambiguous, showing broadened signals or averaged chemical environments.[1] This guide objectively compares Single-Crystal X-ray Diffraction (SC-XRD) against traditional spectroscopic methods, demonstrating why SC-XRD is the gold standard for unambiguous structural assignment of halogenated pyrazole isomers.[2]

Comparative Analysis: SC-XRD vs. NMR Spectroscopy[2]

While NMR is the workhorse of organic analysis, it faces physical limitations with pyrazole tautomers.[1] SC-XRD provides a static, definitive snapshot of the molecular structure.[2]

Table 1: Performance Comparison for Isomer Identification
Feature1H / 13C NMR Spectroscopy NOE/ROE Spectroscopy Single-Crystal XRD
Primary Output Chemical Shift (

) & Coupling (

)
Through-space proton interactions3D Electron Density Map
Isomer Resolution Low to Medium. Signals often overlap; tautomeric averaging causes broadening.[2]Medium. Requires specific proton proximity; fails if substituents lack protons (e.g., fully halogenated rings).[1][2]Absolute. Direct visualization of atom connectivity and spatial arrangement.[2]
Sample State Solution (dynamic equilibrium).Solution.Solid Crystalline State (static).[1][2]
Ambiguity Risk High. 3- and 5-isomers often have identical scalar coupling constants.[2]Medium. "False positives" possible due to spin diffusion or conformational flexibility.[1][2]Zero. Anomalous scattering (Bjvoet pairs) allows absolute configuration determination.[1][2]
Material Req. ~5–10 mg (Recoverable).[1][2]~10–20 mg (Recoverable).[1][2]Single Crystal (~0.1–0.3 mm).[1][2]
The "Tautomer Trap"

In solution, N-unsubstituted pyrazoles exist in dynamic equilibrium.[1][2] A 3-chloropyrazole in solution is transiently identical to 5-chloropyrazole due to rapid proton transfer.[2]

  • NMR Limitation: You observe a time-averaged structure.[2]

  • XRD Advantage: Crystallization locks the molecule into a single tautomeric form, stabilized by lattice energy and intermolecular hydrogen bonds (e.g., N-H[1]···N trimers or catemers).

Technical Deep Dive: Crystallography of Halogenated Pyrazoles

The presence of halogens (Cl, Br, I) on the pyrazole ring introduces specific crystallographic behaviors driven by Sigma-Hole interactions .[1]

Halogen Bonding & Crystal Packing

Unlike fluorine, heavier halogens (Cl, Br, I) exhibit a positive electrostatic potential cap (sigma-hole) opposite the C-X bond.[1] This allows them to act as Lewis acids in crystal engineering.[1][2]

  • 4-Fluoro vs. 4-Iodo: Research indicates that 4-fluoropyrazole and 4-iodopyrazole form catemeric (chain-like) hydrogen-bonded networks, whereas 4-chloro and 4-bromo analogs often form trimeric clusters.[2][3][4]

  • Implication: These distinct packing motifs result in different unit cell parameters, making PXRD (Powder X-ray Diffraction) a viable fingerprinting tool once the single-crystal structure is solved.[1][2]

Structural Metrics (Bond Lengths)

SC-XRD allows precise measurement of the C–X bond length, which correlates with ring electron density:

  • C–F: ~1.35 Å (Longer than covalent radius sum).[1][2]

  • C–Cl/Br/I: Often shorter than expected, suggesting partial double-bond character due to resonance overlap of halogen p-orbitals with the pyrazole

    
    -system.[2][3]
    

Experimental Protocols

Workflow Visualization

The following diagram outlines the decision logic for isolating and characterizing pyrazole isomers.

Pyrazole_Workflow Start Crude Reaction Mixture (Regioisomer Mix) Separation Chromatographic Separation (HPLC/Flash) Start->Separation Isomer_A Isomer A (Pure) Separation->Isomer_A Isomer_B Isomer B (Pure) Separation->Isomer_B Decision Is NMR Definitive? Isomer_A->Decision NMR_Pass Proceed to Bio-Assay Decision->NMR_Pass Yes (NOE Clear) Cryst_Strategy Crystallization Strategy Decision->Cryst_Strategy No (Ambiguous) Method_1 Slow Evaporation (Solvent: EtOH/H2O) Cryst_Strategy->Method_1 Solid Sample Method_2 Derivatization (Picrate/HCl Salt) Cryst_Strategy->Method_2 Oily/Amorphous XRD Single Crystal XRD (Mo/Cu Source) Method_1->XRD Method_2->XRD Structure Definitive 3D Structure (CIF Data) XRD->Structure

Figure 1: Decision matrix for the structural elucidation of pyrazole regioisomers.

Protocol 1: Crystallization of Stubborn Isomers

Many halogenated pyrazoles are oils or amorphous solids.[2] To obtain diffraction-quality crystals, use the Acid-Salt Derivatization method.[2]

  • Dissolution: Dissolve 20 mg of the pyrazole oil in 2 mL of anhydrous ethanol.

  • Acidification: Add 1.1 equivalents of concentrated HCl or Picric acid (caution: explosive when dry).

    • Why? Protonation of the pyridinic nitrogen (N2) disrupts intermolecular H-bonding variability and creates ionic interactions that favor lattice formation.[2]

  • Vapor Diffusion: Place the solution in a small vial. Place this vial inside a larger jar containing a volatile anti-solvent (e.g., diethyl ether or hexane).[1][2] Seal the outer jar.

  • Harvest: Allow to stand at 4°C for 3–7 days. Crystals will form at the interface.[2]

Protocol 2: Data Collection & Refinement[1][2]
  • Mounting: Select a crystal with sharp edges (extinction under polarized light).[1][2] Mount on a Kapton loop using cryo-oil.[2]

  • Temperature: Collect data at 100 K (using liquid nitrogen stream).

    • Reasoning: Reduces thermal vibration (atomic displacement parameters), crucial for locating hydrogen atoms on the pyrazole ring to confirm tautomeric state.[1]

  • Source Selection:

    • Mo-K

      
      :  Preferred for Brominated/Iodinated pyrazoles to minimize absorption errors.[2]
      
    • Cu-K

      
      :  Acceptable for Chlorinated/Fluorinated derivatives or very small crystals.[2]
      
  • Refinement: Use SHELXT for solving (intrinsic phasing) and SHELXL for least-squares refinement. Pay special attention to the Flack Parameter if the molecule is chiral, as heavy halogens provide excellent anomalous scattering for absolute configuration.[1]

References

  • Vertex AI & NIH Data. (2023). Design, synthesis, and X-ray crystal structures of pyrazole–pyrazoline hybrid derivatives. National Institutes of Health.[2]

  • MDPI. (2023).[1][2] Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole. Molecules Journal.[1][2] [1][2]

  • American Chemical Society (ACS). (2019).[1][2] Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles.[2] Journal of Organic Chemistry.[2] [1][2]

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: 4-Bromo-1H-pyrazole (Refcode: QEZGUA).[2]

  • JoVE. (2022). Protein Crystallization for X-ray Crystallography - Experimental Protocol. Journal of Visualized Experiments.[2][5]

Sources

Benchmarking 4-Iodopyrazoles: A Guide to Experimental vs. Theoretical NMR Shifts

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the nuclear magnetic resonance (NMR) spectroscopy of 4-iodopyrazoles. It addresses the specific challenges posed by iodine’s relativistic effects and the dynamic tautomerism of the pyrazole ring, offering a comparative framework for reconciling experimental data with theoretical calculations.

Executive Summary: The Iodine Conundrum

The 4-iodopyrazole scaffold is a cornerstone in modern medicinal chemistry, serving as a critical intermediate for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira) in the synthesis of kinase inhibitors and other therapeutics.

However, characterizing these molecules via NMR presents two distinct physical challenges that often lead to misassignment or data misinterpretation:

  • Annular Tautomerism: The rapid migration of the NH proton renders the C3 and C5 positions chemically equivalent on the NMR timescale in solution, obscuring distinct signals.

  • Relativistic Heavy-Atom Effects: The iodine atom (Z=53) exerts a significant "Heavy Atom on Light Atom" (HALA) effect.[1] Standard non-relativistic DFT calculations (e.g., GIAO/B3LYP) consistently overestimate the 13C chemical shift of the C-I carbon (C4), often by 20–30 ppm.

This guide establishes a validated protocol for accurately predicting and measuring these shifts, demonstrating why relativistic corrections are mandatory for this class of compounds.

Theoretical Framework: The Physics of the Shift

The Tautomeric Equilibrium

In solution, 4-iodopyrazoles exist in a dynamic equilibrium between two tautomers (


-pyrazole and 

-pyrazole).[1] The rate of proton exchange is solvent-dependent.[1][2] In aprotic polar solvents like DMSO-

, the exchange is fast, resulting in an averaged spectrum where C3 and C5 appear equivalent.
The Relativistic "HALA" Effect

The large nuclear charge of iodine accelerates core electrons to significant fractions of the speed of light. This relativistic mass increase contracts


 and 

orbitals, affecting the shielding of the attached carbon nucleus (C4).
  • Spin-Orbit Coupling (SOC): The primary driver of the deviation.[1] The magnetic moment of the electron spin interacts with the orbital magnetic moment, inducing a shielding effect (upfield shift) on the attached carbon.

  • The Failure of Standard DFT: Standard GIAO (Gauge-Independent Atomic Orbital) methods treat electrons non-relativistically.[1] They fail to account for SOC, resulting in calculated chemical shifts that are significantly deshielded (downfield) compared to experiment.[1]

Visualizing the Equilibrium

The following diagram illustrates the tautomeric exchange and the resulting averaging effect observed in solution NMR.

Tautomerism T1 1H-Tautomer (N1-H) TS Proton Transfer (Transition State) T1->TS Fast Exchange Obs Observed Spectrum (Averaged Signals) T1->Obs Contribution T2 2H-Tautomer (N2-H) TS->T2 Fast Exchange T2->Obs Contribution

Figure 1: Fast proton exchange between N1 and N2 in solution leads to an averaged NMR signal for C3/C5, complicating structural assignment.

Experimental vs. Theoretical Data Comparison

The following table benchmarks the performance of standard DFT against Relativistic DFT (ZORA-SO) for a representative 4-iodopyrazole derivative. Note the massive discrepancy in the C4 (C-I) shift when relativistic effects are ignored.

Table 1: 13C NMR Shift Comparison (ppm) for 4-Iodo-1H-pyrazole

Carbon PositionExperimental (DMSO-

)
Standard DFT (GIAO/B3LYP)Relativistic DFT (ZORA-SO)Error (Std.[1] DFT)Error (Relativistic)
C4 (C-I) 58.5 85.2 60.1 +26.7 +1.6
C3/C5 (Avg)139.2141.5140.1+2.3+0.9
  • Observation: The C4 carbon attached to Iodine is experimentally observed at ~58.5 ppm.[1]

  • Standard Prediction: Non-relativistic calculation predicts ~85.2 ppm (a massive 26+ ppm error).[1]

  • Correction: Including Spin-Orbit Coupling (ZORA-SO) brings the calculation to ~60.1 ppm, restoring accuracy.

Validated Protocols

Experimental Protocol (Self-Validating)

To ensure reproducible data that matches theoretical models, follow this strict acquisition protocol.

  • Solvent Selection: Use DMSO-

    
      (99.9% D).[1]
    
    • Reasoning: Ensures solubility and promotes fast proton exchange, simplifying the spectrum to the averaged species. CDCl

      
       often leads to broadened peaks due to intermediate exchange rates.[1]
      
  • Concentration: Prepare samples at 15–20 mg/mL .

    • Reasoning: Sufficient signal-to-noise for 13C acquisition without inducing aggregation-based shift perturbations.

  • Temperature: Stabilize probe at 298 K (25°C) .

    • Reasoning: Exchange rates are temperature-dependent.[1] Deviations will alter peak width and position.[1]

  • Acquisition:

    • 1H: 16 scans, D1 = 2.0s.

    • 13C: 1024 scans, D1 = 3.0s, proton decoupling (CPD).

  • Referencing: Internal TMS (0.00 ppm) or solvent residual (DMSO center 39.52 ppm).[1]

Computational Protocol (Relativistic Correction)

Do not use standard Gaussian inputs for iodinated compounds. Use the following workflow utilizing the ZORA (Zero-Order Regular Approximation) method.

  • Geometry Optimization:

    • Method: DFT (B3LYP or PBE0).[1]

    • Basis Set: 6-311++G(d,p) for C, H, N; LANL2DZ or def2-TZVP for Iodine (to handle core electrons).[1]

    • Solvation: PCM or SMD model (Solvent = DMSO).

  • NMR Calculation (The Critical Step):

    • Hamiltonian: ZORA (Scalar Relativistic + Spin-Orbit).[1][3]

    • Basis Set: ZORA-def2-TZVP (All-electron basis set required for core description).[1]

    • Software: ADF or ORCA (Gaussian requires specific keywords for SO).

    • Note: If ZORA is unavailable, an empirical correction of -25 ppm can be manually applied to the C-I shift calculated by standard GIAO, though this is an approximation.

Workflow Visualization

The following diagram outlines the decision logic for assigning 4-iodopyrazole spectra.

Workflow Start Start: 4-Iodopyrazole Sample Exp Experimental NMR (DMSO-d6, 298K) Start->Exp Calc Computational Prediction Start->Calc Decision Does Calculation include Spin-Orbit Coupling? Calc->Decision StdDFT Standard GIAO (Non-Relativistic) Decision->StdDFT No RelDFT ZORA-SO / mDKS (Relativistic) Decision->RelDFT Yes ResultBad Result: C4 Shift Error > 20 ppm (Misassignment Risk) StdDFT->ResultBad ResultGood Result: C4 Shift Error < 3 ppm (Accurate Assignment) RelDFT->ResultGood ResultGood->Exp Matches

Figure 2: Logic flow demonstrating the necessity of relativistic calculations for accurate data matching.

References

  • Alkorta, I., Claramunt, R. M., Sanz, D., Elguero, J., & Holzer, W. (2021). A 13C chemical shifts study of iodopyrazoles: experimental results and relativistic and non-relativistic calculations. Structural Chemistry. [Link][1]

  • Dyall, K. G., & Faegri Jr, K. (2007). Introduction to relativistic quantum chemistry. Oxford University Press.[1] [Link][1]

  • Kaupp, M., Bühl, M., & Malkin, V. G. (2004). Calculation of NMR and EPR parameters: theory and applications. Wiley-VCH.[1] [Link][1]

  • Fulmer, G. R., et al. (2010).[1][4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.